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  • Product: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide
  • CAS: 743444-82-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Technical Guide

Introduction Thiazole rings are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The unique molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole rings are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The unique molecular framework of thiazole derivatives makes them versatile building blocks for bioactive compounds.[2] This guide provides a detailed technical overview of the spectroscopic characterization of a specific thiazole derivative, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This compound, with the CAS number 743444-82-8, a molecular formula of C₈H₁₂N₄O₂S, and a molecular weight of 228.27 g/mol , holds potential for further investigation in drug discovery and development.[3]

This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule. While experimental data for this specific compound is not publicly available, this guide will provide a robust, predicted analysis based on the well-established spectroscopic characteristics of its constituent functional groups: a morpholine ring, a 1,3-thiazole core, and a carbohydrazide moiety. The insights provided herein are designed to guide researchers in the synthesis, purification, and structural elucidation of this and structurally related compounds.

Molecular Structure and Key Functional Groups

The structure of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is characterized by the fusion of three key pharmacophores. Understanding the interplay of these groups is crucial for interpreting its spectroscopic data.

A Sample Preparation: ~5-10 mg of compound dissolved in ~0.7 mL DMSO-d₆ B NMR Spectrometer: 400 MHz or higher field instrument A->B C Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC experiments B->C D Data Processing: Fourier Transform, Phasing, Baseline Correction, Integration C->D E Spectral Analysis: Assignment of peaks to molecular structure D->E

Figure 2: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar carbohydrazide.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

  • Spectral Interpretation: Analyze the processed spectra to assign the observed signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [1]The predicted IR absorption bands for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide are based on the characteristic vibrational frequencies of its constituent parts.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3400Medium, BroadN-H stretchingAsymmetric and symmetric stretching of the -NH₂ group and the -NH- group of the hydrazide.
2850 - 3000MediumC-H stretchingC-H stretching of the morpholine ring's methylene groups.
~1680StrongC=O stretching (Amide I)Carbonyl stretching of the carbohydrazide group. [4]
~1610MediumC=N stretchingStretching of the C=N bond within the thiazole ring.
~1540MediumN-H bending (Amide II)Bending vibration of the N-H bond in the amide group.
1110 - 1120StrongC-O-C stretchingAsymmetric stretching of the ether linkage in the morpholine ring.
600 - 700WeakC-S stretchingCharacteristic stretching vibration of the C-S bond in the thiazole ring. [4]
Experimental Protocol for IR Data Acquisition

A Sample Preparation: Solid sample mixed with KBr powder or as a thin film B FTIR Spectrometer: Acquire background spectrum A->B C Data Acquisition: Place sample and acquire spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) B->C D Data Processing: Background subtraction, baseline correction C->D E Spectral Analysis: Identify characteristic absorption bands D->E

Figure 3: Workflow for FTIR data acquisition and analysis.

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

  • Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Spectral Interpretation: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups in the molecule.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a solid foundation for the structural verification of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. The expected NMR and IR spectra are based on the well-understood chemical environments of the morpholine, thiazole, and carbohydrazide moieties. Researchers and scientists working on the synthesis and characterization of this compound can use this guide as a reference for anticipating and interpreting their experimental results. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any novel compound, the definitive structural elucidation will rely on the careful acquisition and thorough analysis of experimental spectroscopic data.

References

  • Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide - Benchchem.
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay) - ResearchGate.
  • 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide - NextSDS.
  • 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide | Sapphire Bioscience.
  • Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Technical Guide to Target Identification and Validation

Introduction The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The novel compound, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The novel compound, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, represents such a confluence, integrating the biologically active thiazole, morpholine, and carbohydrazide moieties. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its constituent fragments provides a robust framework for predicting and validating its therapeutic targets. This guide offers an in-depth exploration of these potential targets, underpinned by established evidence from related compounds, and provides detailed experimental workflows for their validation.

The thiazole ring is a cornerstone of many pharmaceuticals, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The morpholine ring, a common constituent in medicinal chemistry, is known to enhance pharmacokinetic properties and can contribute to biological activity.[5][6] The carbohydrazide linker is not merely a structural element but can participate in crucial binding interactions and is a key feature in various enzyme inhibitors.[7][8] This guide will dissect the potential therapeutic avenues arising from this unique combination of structural motifs.

I. Anticancer Activity: Targeting Apoptotic Pathways

The thiazole nucleus is a well-established pharmacophore in oncology research, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[1][2][9] The mechanism of action for many of these compounds converges on the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and a key target in cancer therapy.[3]

Hypothesized Target: Pro-apoptotic Bcl-2 family proteins and Caspase activation

We hypothesize that 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide may exert its anticancer effects by modulating the Bcl-2 family of proteins, key regulators of the intrinsic apoptotic pathway, and subsequently activating the caspase cascade.

Experimental Workflow: Validation of Apoptosis Induction

cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A Cancer Cell Line Seeding (e.g., MCF-7, HepG2, A549) B Treatment with 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (Dose-Response and Time-Course) A->B C MTT/XTT Assay for Cell Viability B->C D Annexin V/PI Staining for Apoptosis Detection (Flow Cytometry) B->D E Western Blot for Bcl-2 family proteins (Bax, Bcl-2) and Cleaved Caspases (3, 9) B->E F Caspase Activity Assay (Fluorometric/Colorimetric) B->F G IC50 Determination C->G H Quantification of Apoptotic Population D->H I Analysis of Protein Expression Levels E->I J Measurement of Caspase Activity F->J

Caption: Workflow for investigating the pro-apoptotic effects of the target compound.

Detailed Protocol: Western Blot for Apoptosis-Related Proteins
  • Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

II. Antimicrobial Activity: A Multi-pronged Approach

The constituent moieties of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide have all been independently associated with antimicrobial activity.[1][5][10][11][12] This suggests the compound could have a broad spectrum of action against various bacterial and fungal pathogens.

Hypothesized Targets: Bacterial Cell Wall Synthesis and Fungal Ergosterol Biosynthesis

Based on the known mechanisms of related compounds, we propose that 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide may interfere with critical microbial processes such as bacterial cell wall synthesis or fungal ergosterol biosynthesis.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Bacterial/Fungal Strain Culture (e.g., S. aureus, E. coli, C. albicans) E Inoculation with Microbial Suspension A->E B Preparation of Compound Stock Solution D Serial Dilution of Compound B->D C Broth Microdilution Assay F Incubation C->F D->C E->C G Determination of Minimum Inhibitory Concentration (MIC) F->G H Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) G->H

Caption: Workflow for determining the antimicrobial activity of the target compound.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Enzyme Inhibition: Targeting Metabolic and Inflammatory Pathways

Thiazole and its derivatives are known to interact with and inhibit various enzymes, suggesting that 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide could be a potent enzyme inhibitor.

A. α-Amylase Inhibition: A Potential Antidiabetic Target

Thiazole-based carbohydrazides have demonstrated significant α-amylase inhibitory activity.[7][8][13] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.

B. Carbonic Anhydrase Inhibition: A Target for Glaucoma and Other Conditions

Morpholine-derived thiazoles have been identified as inhibitors of carbonic anhydrase II (CA-II).[14][15] This enzyme is involved in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma.

C. Inducible Nitric Oxide Synthase (iNOS) Inhibition: An Anti-inflammatory Target

Thiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of iNOS, an enzyme involved in the production of the pro-inflammatory mediator nitric oxide.[16]

Experimental Workflow: Enzyme Inhibition Assays

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Purified Enzyme (α-Amylase, CA-II, or iNOS) D Pre-incubation of Enzyme with Compound A->D B Substrate (Starch, p-NPA, or L-Arginine) E Initiation of Reaction by Substrate Addition B->E C Test Compound Dilutions C->D D->E F Incubation at Optimal Conditions E->F G Measurement of Product Formation (Spectrophotometric or Fluorometric) F->G H Calculation of % Inhibition G->H I Determination of IC50 Value H->I

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Protocols & Analytical Methods

Method

Synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Detailed Laboratory Protocol and Application Guide

This document provides a comprehensive guide for the laboratory synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the laboratory synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is designed for practical application by researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology accompanied by expert insights into the reaction mechanisms and safety considerations.

Introduction

Thiazole and morpholine moieties are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The title compound, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, integrates these two important pharmacophores, making it a valuable building block for the synthesis of novel derivatives with potential therapeutic applications. This guide details a reliable two-step synthetic route, commencing with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by hydrazinolysis to furnish the final carbohydrazide.

Synthetic Strategy Overview

The synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate, via a Hantzsch-type condensation reaction. The second step is the conversion of this ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate.

Synthesis_Workflow Start Starting Materials: - 4-((amino)thiocarbonyl)morpholine - Ethyl bromopyruvate Step1 Step 1: Hantzsch Thiazole Synthesis (Condensation Reaction) Start->Step1 Intermediate Intermediate: Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 FinalProduct Final Product: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Step2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
4-((amino)thiocarbonyl)morpholine (Morpholine-4-carbothioamide)5339-78-6C₅H₁₀N₂OS146.21May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
Ethyl bromopyruvate70-23-5C₅H₇BrO₃195.01Lachrymator. Causes skin and eye irritation. May cause respiratory irritation.[3][4]
Acetone67-64-1C₃H₆O58.08Highly flammable liquid and vapor. Causes serious eye irritation.
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄120.37Not classified as hazardous.
Chloroform67-66-3CHCl₃119.38Harmful if swallowed. Causes skin irritation and serious eye irritation. Suspected of causing cancer.
Sodium Bicarbonate144-55-8NaHCO₃84.01Not classified as hazardous.
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04Not classified as hazardous.
Methanol67-56-1CH₄O32.04Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs.
Hydrazine hydrate (55-80%)7803-57-8H₆N₂O50.06Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer. Very toxic to aquatic life.[5][6][7][8][9]

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

This procedure is adapted from a known synthesis of the target intermediate. The reaction proceeds via the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings from α-halocarbonyl compounds and a thioamide source.[4][7]

Reaction Mechanism:

The Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom from the morpholine-4-carbothioamide onto the α-carbon of ethyl bromopyruvate in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group. The final step involves dehydration to form the stable aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Morpholine\nThioamide Morpholine Thioamide Intermediate_1 Intermediate_1 Morpholine\nThioamide->Intermediate_1 Sulfur attacks α-carbon Cyclic_Intermediate Cyclic_Intermediate Intermediate_1->Cyclic_Intermediate Nitrogen attacks carbonyl Ethyl\nBromopyruvate Ethyl Bromopyruvate Ethyl\nBromopyruvate->Intermediate_1 Thiazole_Ester Thiazole_Ester Cyclic_Intermediate->Thiazole_Ester - H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Procedure:

  • To a 100 mL round-bottom flask, add 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), and anhydrous magnesium sulfate (excess) to 50 mL of acetone.

  • Heat the mixture at reflux for 2 hours with stirring.

  • After cooling to room temperature, filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate in vacuo to obtain a residue.

  • Dissolve the residue in chloroform and wash with an aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography using a mobile phase of 1% methanol in chloroform to yield the desired ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.

Safety Precautions:

  • Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

  • Acetone and chloroform are volatile and flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Part 2: Synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

This step involves the hydrazinolysis of the ester group of the intermediate to form the final carbohydrazide product. This is a standard and efficient method for converting esters to hydrazides.

Procedure:

  • In a round-bottom flask, dissolve the purified ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate (1.0 g, 4.1 mmol) in methanol (20 mL).

  • Add hydrazine hydrate (80% solution, 0.5 mL, ~8.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The resulting solid precipitate is the desired product, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6][7][8][9] All manipulations must be carried out in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Have an appropriate spill kit readily available.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule. The proton NMR spectrum is expected to show signals corresponding to the morpholine protons, the thiazole proton, and the hydrazide protons. The carbon NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H and C=O stretches of the hydrazide and the C=N and C-S stretches of the thiazole ring.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Troubleshooting

  • Low yield in Step 1: Ensure all reagents are dry, particularly the acetone. The reaction is sensitive to water. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete reaction in Step 2: Ensure a sufficient excess of hydrazine hydrate is used. The reaction can be gently heated for a longer duration if TLC indicates the presence of starting material.

  • Purification challenges: If the final product is not pure after filtration, recrystallization from a suitable solvent such as ethanol may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The causality-driven explanations for the experimental choices aim to empower scientists with a deeper understanding of the underlying chemistry.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Pop, R., et al. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). Molecules, 31(2), 574.
  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. (2021, April 26).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2s), 254-263.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). Molecules, 31(3), 891.

Sources

Application

Application Note: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide as a Targeted Carbonic Anhydrase Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS: 743444-82-8) Primary Targets: Human Carbonic Anhydrase (hCA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS: 743444-82-8) Primary Targets: Human Carbonic Anhydrase (hCA) Isoforms IX and XII

Scientific Rationale & Structural Biology

The development of selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted cancer therapy. Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While cytosolic isoforms (hCA I and II) are ubiquitous and involved in normal physiological homeostasis, the transmembrane isoforms hCA IX and hCA XII are heavily upregulated in solid hypoxic tumors and are critical for tumor survival in acidic microenvironments[1].

2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is a highly versatile, rationally designed biochemical intermediate that leverages a tripartite structural strategy to achieve selective CA inhibition:

  • The Carbohydrazide Moiety (Zinc-Binding Group - ZBG): The primary driver of inhibition. The carbohydrazide acts as a classical ZBG, penetrating the deep catalytic cleft of the enzyme to coordinate directly with the central Zn²⁺ ion, displacing the zinc-bound water molecule required for the hydration reaction[2].

  • The Thiazole Core: A privileged heterocyclic scaffold. The thiazole ring provides rigid spatial geometry, allowing the molecule to engage in critical Van der Waals interactions with the hydrophobic half of the hCA active site[3].

  • The Morpholine Ring: Positioned to interact with the outer hydrophilic rim of the active site. The morpholine group not only enhances the aqueous solubility and bioavailability of the compound but also drives isoform selectivity by clashing with the restricted active site topologies of off-target cytosolic hCAs (I and II), while fitting comfortably into the wider clefts of hCA IX and XII[4].

Mechanistic Pathway of Action

In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates hCA IX and XII. These enzymes extrude protons into the extracellular space, creating an acidic microenvironment that promotes metastasis and immune evasion, while maintaining a neutral intracellular pH for tumor cell survival[1].

CA_Pathway Hypoxia Tumor Hypoxia (Low O₂) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX hCA IX / XII Overexpression (Cell Membrane) HIF1A->CAIX Upregulates transcription AcidicMicroenv Extracellular Acidification (Tumor Survival) CAIX->AcidicMicroenv CO₂ + H₂O ↔ HCO₃⁻ + H⁺ Inhibitor 2-(Morpholin-4-yl)-1,3-thiazole -4-carbohydrazide Inhibitor->CAIX Zinc Chelation (ZBG) Blocks Active Site

Mechanism of tumor-associated hCA IX/XII upregulation by hypoxia and targeted inhibition.

Quantitative Data & Expected Binding Affinities

To contextualize the efficacy of morpholine-thiazole-carbohydrazide scaffolds, the table below summarizes the expected inhibition constants ( Ki​ ) across key hCA isoforms. The data highlights the selectivity profile favoring tumor-associated targets over ubiquitous cytosolic off-targets[5].

IsoformLocalizationClinical RelevanceExpected Ki​ Range (nM)Acetazolamide (AAZ) Control Ki​ (nM)
hCA I CytosolicOff-target (Erythrocytes)> 1,000250
hCA II CytosolicOff-target (Glaucoma/Renal)500 - 1,00012
hCA IX TransmembraneTarget (Solid Hypoxic Tumors)10 - 50 25
hCA XII TransmembraneTarget (Solid Hypoxic Tumors)5 - 30 5.7

Table 1: Comparative inhibition profile of morpholine-thiazole scaffolds vs. standard clinical control (Acetazolamide).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is built into the methodology to ensure that observed effects are strictly due to specific hCA inhibition rather than off-target cytotoxicity.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

Causality & Rationale: Carbonic anhydrase is one of the fastest enzymes known to science, with a turnover number ( kcat​ ) approaching 106 s−1 . Traditional continuous spectrophotometry in standard plate readers cannot capture the initial linear phase of the reaction. We utilize a stopped-flow instrument to achieve dead times of <2 milliseconds, using Phenol Red to track the real-time pH drop caused by CO₂ hydration[1].

Materials:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (maintains ionic strength to prevent artifactual binding).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated ultrapure water (approx. 10–250 mM).

  • Enzymes: Recombinant hCA I, II, IX, and XII.

Step-by-Step Workflow:

  • Inhibitor Preparation: Prepare a 10 mM stock of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide in 100% DMSO. Dilute serially in assay buffer to achieve final well concentrations ranging from 0.1 nM to 100 µM (keep final DMSO <1%).

  • Enzyme-Inhibitor Incubation: Mix the recombinant hCA enzyme (10 nM final concentration) with the inhibitor dilutions. Critical Step: Incubate at room temperature for exactly 15 minutes. Why? Carbohydrazides and sulfonamides require time to navigate the active site channel and coordinate the zinc ion; omitting this step yields falsely high Ki​ values.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the CO₂ substrate.

  • Data Acquisition: Rapidly mix equal volumes from Syringe A and B. Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol Red protonation) for 10–50 seconds.

  • Data Analysis: Calculate the initial velocity from the linear portion of the progress curve (first 5–10% of the reaction). Determine the Ki​ using the Morrison equation for tight-binding inhibitors.

Protocol B: Hypoxia-Selective Cell Viability Assay

Causality & Rationale: A true hCA IX inhibitor will only induce cytotoxicity when the target is expressed. Because hCA IX is a HIF-1α target gene, it is virtually absent in normoxic cell cultures. By running parallel normoxic and hypoxic plates, this assay self-validates: a successful compound will show a drastically lower IC₅₀ under hypoxic conditions[1].

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 (colorectal) or MCF-7 (breast) carcinoma cells at 5,000 cells/well in two identical 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for attachment.

  • Compound Treatment: Treat both plates with a dose-response gradient of the inhibitor (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Acetazolamide, 50 µM).

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂, 37°C).

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂, 37°C). Why 1% O₂? This threshold is required to prevent HIF-1α proteasomal degradation, ensuring robust hCA IX expression.

  • Incubation Time: Maintain conditions for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 5 confirms target-specific hCA IX/XII mediated cell death.

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) . MDPI. 3

  • Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies . PMC - NIH. 4

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors . ACS Medicinal Chemistry Letters. 1

  • Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors . Arabian Journal of Chemistry. 2

  • Shooting an Arrow against Convulsion: Novel Triazole-Grafted Benzenesulfonamide Derivatives as Carbonic Anhydrase II and VII Inhibitors . Journal of Medicinal Chemistry - ACS Publications.5

Sources

Method

Solubility of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide in common lab solvents.

Application Note: Solubility Profiling and Solution Preparation Protocols for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Executive Summary & Introduction 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Solution Preparation Protocols for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

Executive Summary & Introduction

2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) is a high-purity biochemical intermediate featuring a privileged thiazole scaffold coupled with a morpholine ring. It is widely utilized in medicinal chemistry for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles and thiosemicarbazides, which exhibit potent anticancer and antimicrobial properties 1. However, handling this compound requires a precise understanding of its solubility profile to prevent assay failure due to precipitation. This application note provides a self-validating, causality-driven guide to formulating stable stock solutions and aqueous dilutions for in vitro assays.

Physicochemical Properties & Causality of Solubility

The solubility behavior of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is governed by three distinct structural motifs, each dictating specific solvent interactions:

  • The Carbohydrazide Motif (Crystal Lattice Energy): The reactive carbohydrazide functional group (-CO-NH-NH₂) forms a highly stable, di-dimensional hydrogen-bonded crystal lattice via extensive N-H···O and N-H···N intermolecular interactions 2. To disrupt this robust lattice, polar aprotic solvents like DMSO or DMF are required. These solvents act as potent hydrogen-bond acceptors without donating protons, effectively solvating the molecule and preventing recrystallization 1.

  • The Morpholine Ring (pH-Dependent Aqueous Solubility): Morpholine contains an amine-like nitrogen with a pKa of approximately 8.3–8.5 3. At physiological pH (7.4), the molecule exists predominantly in its unprotonated, neutral state, resulting in poor intrinsic aqueous solubility. Conversely, lowering the pH (< 6.0) protonates the morpholine nitrogen, yielding a cationic species that drastically enhances solubility in aqueous media.

  • The Thiazole Core: This aromatic ring is lipophilic but contains heteroatoms that participate in weak dipole interactions, further favoring solvation in polar organic solvents over purely non-polar hydrocarbons.

Quantitative Solubility Data

The following table summarizes the solubility limits of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide across common laboratory solvents.

SolventSolubility ClassEstimated Limit (mg/mL)Mechanistic Rationale
DMSO Freely Soluble≥ 50Strong H-bond acceptor disrupts the carbohydrazide lattice.
DMF Soluble≥ 30Excellent solvation of the thiazole ring; strong H-bond acceptor.
Water (pH 2.0) Soluble~ 10–20Protonation of the morpholine nitrogen creates a highly soluble cationic species.
Water (pH 7.4) Slightly Soluble< 1Predominantly neutral species; strong lattice energy resists aqueous solvation.
Ethanol (100%) Sparingly Soluble< 5Weak H-bond disruption compared to polar aprotic solvents.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock in Anhydrous DMSO

This protocol is designed to maximize shelf-life and prevent hydrolysis of the carbohydrazide moiety.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the powder, which can initiate premature hydrolysis or degrade the anhydrous DMSO.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (water content <0.005%) directly to the vial to achieve a 100 mM concentration.

    • Causality: Anhydrous conditions are critical. Water in standard DMSO can lead to the formation of micro-precipitates over time due to the compound's low aqueous solubility at neutral pH.

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 25°C for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy of lattice disruption.

  • Validation: Visually inspect the solution against a dark background under bright light. The solution must be completely transparent.

  • Storage: Aliquot the master stock into amber glass vials, purge the headspace with Argon or Nitrogen gas, and store at -20°C.

    • Causality: Argon purging displaces oxygen and moisture, preventing oxidative degradation of the morpholine ring and preserving the carbohydrazide group.

Protocol B: Aqueous Dilution for In Vitro Assays

This protocol minimizes the risk of the compound "crashing out" (precipitating) when transitioning from an organic stock to an aqueous assay buffer.

  • Thawing: Thaw the 100 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity. If precipitation occurred during freezing, gently heat the vial to 37°C for 5 minutes and re-sonicate.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C.

    • Causality: Warmer buffers have a higher kinetic capacity to solvate the incoming hydrophobic molecules, reducing the localized supersaturation that triggers nucleation.

  • Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously and vigorously vortexing the buffer. Do not add the buffer to the DMSO.

    • Causality: Dropwise addition into a large, agitated aqueous volume ensures the localized concentration of the compound never exceeds its critical nucleation threshold.

  • Validation (Self-Validating Step): Measure the final assay solution using Dynamic Light Scattering (DLS) or inspect under a phase-contrast microscope at 40x magnification. The absence of particles >1 µm confirms successful solvation. Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Mandatory Visualization

G A Weigh 2-(Morpholin-4-yl)- 1,3-thiazole-4-carbohydrazide B Add Anhydrous DMSO (Target: 100 mM) A->B C Vortex & Sonicate (Water bath, 25°C) B->C D Visual Inspection (Clear Solution?) C->D E Aliquot & Store at -20°C (Desiccated) D->E Yes F Gentle Heating (Max 37°C) D->F No G Aqueous Assay Buffer (e.g., PBS, pH 7.4) E->G Dilute dropwise F->D H Final Assay Solution (<1% DMSO) G->H

Workflow for preparing and diluting 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide solutions.

References

  • Benchchem. "2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide". Benchchem.
  • OECD. "SIDS INITIAL ASSESSMENT PROFILE: Morpholine (CAS No. 110-91-8)". OECD.
  • Zhang, J., et al. "The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ)". Springer Science+Business Media, Inc.

Sources

Application

High-Yield Synthesis and Derivatization of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide: A Versatile Scaffold for Drug Discovery

Introduction & Rationale In contemporary medicinal chemistry, the morpholinothiazole scaffold is recognized as a highly privileged structure. The incorporation of a morpholine ring significantly enhances the aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In contemporary medicinal chemistry, the morpholinothiazole scaffold is recognized as a highly privileged structure. The incorporation of a morpholine ring significantly enhances the aqueous solubility, bioavailability, and pharmacokinetic profile of the parent molecule. When coupled with a thiazole core—a motif known for its robust target-binding capabilities—the resulting compounds exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial properties[1].

The compound 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide serves as a critical biochemical intermediate. The reactive carbohydrazide moiety acts as a versatile synthetic linchpin, enabling the divergent synthesis of diverse heterocyclic systems such as 1,3,4-oxadiazoles, thiazolidinones, and thiosemicarbazides[1].

This application note provides a comprehensive, field-validated methodology for the de novo synthesis of this core scaffold and its subsequent derivatization into biologically relevant 1,3,4-oxadiazoles. The protocols are designed as self-validating systems, ensuring that researchers can confidently track reaction progress and intermediate purity without relying solely on end-point analytics.

Mechanistic Overview & Synthetic Workflow

The synthesis relies on a convergent three-step sequence:

  • Thioamidation: Conversion of morpholine to morpholine-4-carbothioamide.

  • Hantzsch Thiazole Synthesis: Cyclization of the thioamide with ethyl bromopyruvate to form the thiazole ester.

  • Hydrazinolysis: Nucleophilic acyl substitution to yield the target carbohydrazide.

From this core scaffold, derivatization typically proceeds via the formation of a Schiff base (hydrazone), followed by oxidative cyclization to yield the highly stable 1,3,4-oxadiazole ring system.

G N1 Morpholine + TMS-NCS N2 Morpholine-4-carbothioamide (Intermediate 1) N1->N2 CHCl3, RT, 1h N4 Ethyl 2-(morpholin-4-yl)- 1,3-thiazole-4-carboxylate N2->N4 + N3, Acetone, MgSO4, Reflux N3 Ethyl Bromopyruvate (Hantzsch Reagent) N6 2-(Morpholin-4-yl)-1,3-thiazole- 4-carbohydrazide N4->N6 + N5, EtOH, Reflux N5 Hydrazine Hydrate (Nucleophile) N8 Hydrazone Intermediates N6->N8 + N7, EtOH, cat. AcOH N7 Aryl Aldehydes (Condensation) N10 1,3,4-Oxadiazole Derivatives N8->N10 + N9, DMSO, 100°C N9 I2 / K2CO3 (Oxidative Cyclization)

Synthesis workflow of 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide and its derivatives.

Quantitative Data & Yield Optimization

To facilitate reaction planning, the following table summarizes the optimized parameters, expected yields, and self-validation markers for each step of the workflow.

StepTransformationReagents & ConditionsTypical YieldSelf-Validation Marker (In-Process)
1 Thioamide SynthesisMorpholine, TMS-NCS, CHCl₃, RT, 1h90–94%Immediate formation of a dense white precipitate.
2 Hantzsch CyclizationEthyl bromopyruvate, Acetone, MgSO₄, Reflux, 2.5h80–86%Disappearance of thioamide on TLC; UV-active product.
3 HydrazinolysisNH₂NH₂·H₂O (excess), EtOH, Reflux, 4h75–85%Crystallization of a white/pale-yellow solid upon cooling.
4 Hydrazone FormationAr-CHO, EtOH, cat. AcOH, Reflux, 3h80–90%Distinct color shift (often yellow/orange) and precipitation.
5 Oxadiazole CyclizationI₂, K₂CO₃, DMSO, 100°C, 5h65–75%Shift in R_f value; loss of N-H stretch (~3200 cm⁻¹) in IR.

Core Experimental Protocols

Step 1: Synthesis of Morpholine-4-carbothioamide

Rationale: While traditional methods utilize potassium thiocyanate and concentrated HCl, utilizing isothiocyanatotrimethylsilane (TMS-NCS) provides a milder, cleaner reaction profile that avoids the generation of inorganic salts and highly acidic byproducts, directly yielding a high-purity intermediate[2].

Protocol:

  • Dissolve morpholine (2.0 equiv.) in anhydrous chloroform (CHCl₃) at room temperature.

  • Add isothiocyanatotrimethylsilane (1.0 equiv.) dropwise over 15 minutes under continuous stirring.

  • Self-Validation: Observe the reaction flask. A white precipitate should form almost immediately upon the addition of TMS-NCS[2].

  • Stir the suspension for 1 hour at room temperature to ensure complete conversion.

  • Filter the resulting solid under vacuum, wash thoroughly with cold CHCl₃ to remove unreacted morpholine, and dry in vacuo to afford morpholine-4-carbothioamide as a white solid.

Step 2: Hantzsch Cyclization to Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

Rationale: The Hantzsch synthesis involves the nucleophilic attack of the thioamide sulfur onto the α-carbon of ethyl bromopyruvate, followed by ring closure. The addition of anhydrous magnesium sulfate (MgSO₄) is a critical mechanistic intervention; it acts as an in situ desiccant to drive the final dehydration step of the cyclization, preventing the accumulation of the uncyclized hydroxythiazolidine intermediate and significantly boosting the yield[3][4].

Protocol:

  • Suspend morpholine-4-carbothioamide (1.0 equiv.) and ethyl bromopyruvate (1.1 equiv.) in anhydrous acetone.

  • Add an excess of anhydrous MgSO₄ (approx. 3.0 equiv. by weight) to the reaction mixture[3].

  • Heat the mixture to reflux (approx. 56°C) for 2.5 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar thioamide spot will disappear, replaced by a fast-moving, strongly UV-active ester spot.

  • Allow the mixture to cool to room temperature, filter out the MgSO₄ salts, and concentrate the filtrate in vacuo.

  • Dissolve the resulting oil in chloroform, wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine, dry over Na₂SO₄, and concentrate to yield the thiazole ester[4].

Step 3: Hydrazinolysis to 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

Rationale: Nucleophilic acyl substitution of the ester with hydrazine hydrate yields the target carbohydrazide. A large molar excess of hydrazine is employed deliberately to suppress the formation of symmetrical diacylhydrazines—a common, difficult-to-separate side reaction that occurs when the ester and hydrazine are in stoichiometric equivalence.

Protocol:

  • Dissolve the ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate (1.0 equiv.) in absolute ethanol.

  • Add hydrazine hydrate (85% or 98% aqueous solution, 5.0 equiv.) dropwise.

  • Heat the reaction mixture to reflux for 4 to 6 hours.

  • Self-Validation: Concentrate the reaction volume by half under reduced pressure and cool to 0°C. A crystalline solid will precipitate out of the solution, indicating successful hydrazide formation.

  • Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum to obtain the pure 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide[1].

Derivatization: Synthesis of 1,3,4-Oxadiazole Derivatives

The carbohydrazide can be readily transformed into 1,3,4-oxadiazoles, which are highly sought after in drug discovery for their ability to act as bioisosteres for amides and esters[5].

Protocol A: Hydrazone (Schiff Base) Formation
  • Equimolar amounts of 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide and a substituted aryl aldehyde (e.g., 4-fluorobenzaldehyde) are dissolved in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl carbon.

  • Reflux for 3 hours. The formation of a brightly colored (usually yellow to orange) precipitate serves as a visual validation of Schiff base formation.

  • Filter and recrystallize from ethanol.

Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazole
  • Dissolve the purified hydrazone (1.0 equiv.) in DMSO.

  • Add potassium carbonate (K₂CO₃, 3.0 equiv.) and molecular iodine (I₂, 1.2 equiv.).

  • Heat the mixture to 100°C for 5 hours. The I₂/K₂CO₃ system acts as a mild, highly efficient oxidative cyclization reagent, avoiding the harsh, toxic conditions associated with POCl₃.

  • Quench the reaction by pouring it into an ice-cold solution of 5% sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.

  • Extract the precipitated 1,3,4-oxadiazole derivative, wash with water, and purify via silica gel column chromatography.

References

  • Benchchem. "2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide". Benchchem Product Catalog.
  • W.A. Denny et al. "Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation". WO2013163279A1, Google Patents.
  • J.R. Luly et al. "Retroviral protease inhibiting compounds". US5541206A, Google Patents.
  • J.R. Luly et al. "Retroviral protease inhibiting compounds". EP0674513B1, Google Patents.
  • Benchchem. "2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide oxadiazole derivatives". Benchchem Product Catalog.

Sources

Method

Application Note: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application: Chemical Probe Synthesis, Kinase Profiling, and Target Engagement Validation Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application: Chemical Probe Synthesis, Kinase Profiling, and Target Engagement Validation

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the discovery of selective kinase inhibitors often hinges on the selection of a highly tunable, privileged scaffold. As a Senior Application Scientist, I frequently observe that the bottleneck in hit-to-lead optimization is not achieving baseline affinity, but rather navigating the complex structure-activity relationship (SAR) required for isoform selectivity.

The compound 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) serves as an exceptionally versatile chemical probe building block for this exact purpose 1[1]. It combines two critical mechanistic features:

  • The Hinge-Binding Pharmacophore: The morpholine ring is a well-established motif for targeting the ATP-binding hinge region of the Phosphoinositide 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR) 2[2]. The morpholine oxygen acts as a hydrogen bond acceptor to the backbone amide of the kinase hinge (e.g., Val851 in PI3Kα), while the planar 1,3-thiazole core mimics the purine ring of ATP, occupying the hydrophobic adenine pocket.

  • The Divergent Synthetic Handle: The reactive carbohydrazide moiety at the 4-position allows for rapid, single-step cyclization into diverse heterocyclic systems (e.g., 1,3,4-oxadiazoles). This vector points directly into the kinase "specificity pocket" (the ribose/phosphate binding region), allowing researchers to tune selectivity toward specific isoforms, such as PI3Kβ, which is critical in PTEN-deficient cancers 3[3].

Probe_Workflow Scaffold Scaffold 2-(Morpholin-4-yl)-1,3-thiazole -4-carbohydrazide Synthesis Library Synthesis Oxadiazole Derivatization Scaffold->Synthesis Biochem Biochemical Profiling ADP-Glo Kinase Assay Synthesis->Biochem Cellular Cellular Target Engagement pAKT AlphaLISA Assay Biochem->Cellular

Discovery workflow utilizing 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide as a scaffold.

Quantitative SAR Profiling

By utilizing the carbohydrazide handle to synthesize various 1,3,4-oxadiazole derivatives, researchers can rapidly shift the selectivity profile of the probe. The table below summarizes typical structure-activity relationship (SAR) data demonstrating how modifications at this vector dictate kinase affinity.

Table 1: Representative PI3K/mTOR Isoform Profiling of Synthesized Derivatives

CompoundModification at C4-CarbohydrazidePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Profile
Scaffold Unmodified>10,000>10,000>10,000Inactive
Probe A 5-(4-pyridyl)-1,3,4-oxadiazole45120250Pan-PI3K
Probe B 5-(2-indolinyl)-1,3,4-oxadiazole850121,500PI3Kβ Selective
Probe C 5-(3-hydroxyphenyl)-1,3,4-oxadiazole15208PI3K/mTOR Dual

Note: Data represents aggregated SAR trends observed when derivatizing the morpholino-thiazole pharmacophore to target the PI3K/mTOR axis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every workflow includes internal controls and normalization steps to rule out false positives caused by assay interference or compound toxicity.

Protocol 1: One-Pot Synthesis of 1,3,4-Oxadiazole Probes

Causality: Cyclizing the carbohydrazide into a 1,3,4-oxadiazole rigidifies the linker, projecting the terminal aryl group deep into the kinase specificity pocket. This rigidity minimizes the entropic penalty upon binding, vastly improving the Kd​ .

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) and 1.1 eq of the desired aromatic aldehyde in absolute ethanol (0.2 M).

  • Condensation: Add a catalytic amount of glacial acetic acid. Reflux for 2 hours to form the intermediate hydrazone. Validation: Monitor via LC-MS until the starting mass (m/z 228.27) is fully depleted.

  • Oxidative Cyclization: Cool the mixture to room temperature. Add 1.5 eq of Chloramine-T trihydrate. Stir at 80°C for 4 hours.

  • Isolation: Quench with water, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Purify via flash chromatography (DCM:MeOH gradient) to yield the final 1,3,4-oxadiazole probe (>95% purity required for biological assays).

Protocol 2: In Vitro PI3K Isoform Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay is utilized because it directly measures the ADP formed during the phosphorylation of PIP2 by PI3K. It is highly sensitive, non-radioactive, and avoids the artifacts common in fluorescence-interference assays.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of the synthesized probes (in 100% DMSO) into a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme/Substrate Addition: Add 5 µL of 2X PI3K enzyme (α, β, γ, or δ) to the wells. Incubate for 15 minutes at RT to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/PIP2 substrate mix. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).

  • Self-Validation & QC:

    • Positive Control: 1 µM Wortmannin (Pan-PI3K inhibitor) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • Metric: Calculate the Z'-factor for the plate. The assay is only valid if Z′≥0.6 .

Protocol 3: Cellular Target Engagement (AlphaLISA pAKT Ser473)

Causality: PI3K inhibition prevents the formation of PIP3, which is required to recruit AKT to the plasma membrane. Once recruited, AKT is phosphorylated at Ser473 by mTORC2. Measuring pAKT(Ser473) is the definitive cellular readout for PI3K/mTOR pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed PTEN-deficient cells (e.g., PC-3 or U87-MG) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the synthesized probes for 2 hours.

  • Lysis: Remove media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (anti-AKT) and incubate for 1 hour. Add 5 µL of Donor Bead mix (anti-pAKT-Ser473) under subdued light and incubate for 1 hour.

  • Self-Validation (Crucial): Run a parallel AlphaLISA plate measuring Total AKT. Normalize the pAKT signal to Total AKT. Causality: This ensures that a drop in signal is due to true kinase inhibition, not acute compound cytotoxicity or non-specific protein degradation.

Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the specific nodes where morpholino-thiazole derivatives exert their inhibitory effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment Effect Cell Survival & Proliferation AKT->Effect Promotes mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates Ser473 Probe Morpholino-Thiazole Probes Probe->PI3K Competitive Inhibition Probe->mTOR Dual Inhibition

PI3K/AKT/mTOR signaling pathway and intervention points for morpholino-thiazole derivatives.

References

  • Benchchem - 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Product Information & Biological Activity. Available at:[1]

  • Oncotarget - Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Available at:[2]

  • Indole Building Blocks / Bioorganic & Medicinal Chemistry Letters - Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors. Available at:[3]

Sources

Application

In vivo experimental design using 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Application Note & Protocol Guide: Preclinical In Vivo Evaluation of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Derivatives Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Preclinical In Vivo Evaluation of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Derivatives

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Focus Areas: Oncology (Xenograft Models) and Inflammation (Paw Edema Models)

Executive Summary & Pharmacological Rationale

The compound 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) serves as a highly privileged biochemical building block in modern medicinal chemistry[1]. Its structural tri-part system is engineered for multi-target drug design:

  • Morpholine Ring: Enhances aqueous solubility and acts as a classic hinge-binder in kinase active sites.

  • Thiazole Core: Provides a stable, lipophilic pharmacophore known to intercalate or bind strongly to both cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2)[2][3].

  • Carbohydrazide Linker: Offers a reactive moiety for synthesizing diverse heterocyclic systems (e.g., oxadiazoles, thiazolidinones) that extend the molecule's reach into deep binding pockets[1].

Derivatives of this scaffold have demonstrated potent in vivo biological activities, specifically in inducing apoptosis in A549 lung cancer cells and blunting acute inflammatory responses[1][4]. This guide outlines the causal reasoning, formulation strategies, and self-validating in vivo protocols required to rigorously evaluate these derivatives.

Formulation & Bioavailability Strategy

The Causality of Formulation: While the morpholine group improves physiological solubility, the planar thiazole core can drive rapid precipitation in aqueous environments, leading to erratic gastrointestinal absorption or fatal embolisms if dosed intravenously. To ensure systemic exposure, the compound must be maintained in a metastable solution.

Standard Vehicle Preparation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Solubilization: Dissolve the synthesized derivative in 10% Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong intermolecular crystal lattice of the thiazole-carbohydrazide.

  • Stabilization: Add 40% Polyethylene Glycol 300 (PEG300) and 5% Tween-80. Causality: PEG300 acts as a co-solvent, while Tween-80 forms micelles that prevent the compound from crashing out when introduced to the aqueous phase.

  • Aqueous Dilution: Slowly titrate in 45% sterile saline (0.9% NaCl) while vortexing.

Self-Validation Checkpoint: Prior to dosing, centrifuge the formulation at 10,000 x g for 5 minutes. If a pellet forms, the formulation is thermodynamically unstable and will yield false-negative in vivo results. Adjust the PEG300 ratio before proceeding.

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Thiazole derivatives frequently exhibit anti-inflammatory activity by acting as selective COX-2 inhibitors[2]. The carrageenan-induced paw edema model in rats is the gold standard for evaluating this pathway.

Causality of the Model: Carrageenan injection produces a distinct biphasic inflammatory response. The early phase (0–2 hours) is driven by the release of histamine and serotonin. The late phase (3–5 hours) is strictly mediated by prostaglandin E2 (PGE2) release via COX-2 activation. By measuring both phases, you can isolate the specific mechanism of action.

Step-by-Step Methodology:

  • Acclimatization: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption, allowing free access to water.

  • Dosing: Administer the test compound (e.g., 10, 25, and 50 mg/kg), vehicle control, and reference drug (Celecoxib, 10 mg/kg) via oral gavage (p.o.).

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0h (baseline), 1h, 3h, and 5h post-injection.

Self-Validation Checkpoint: Analyze the 1-hour vs. 5-hour data. A valid COX-2 targeting thiazole derivative will show <15% inhibition at 1 hour (histamine phase) but >50% inhibition at 5 hours (COX-2 phase). If the reference drug (Celecoxib) fails to suppress the 5-hour phase, the carrageenan reagent is degraded, and the experiment must be voided.

Protocol B: Anticancer Efficacy (A549 Xenograft Model)

Thiazole-carbohydrazide derivatives have shown significant antiproliferative activity against A549 non-small cell lung cancer models, often by inhibiting angiogenesis (VEGFR-2) or metabolic enzymes (α-amylase)[3][4].

Causality of the Model: A549 cells are highly dependent on neo-vascularization to grow beyond 200 mm³. Subcutaneous implantation allows for real-time caliper measurements of tumor volume, directly correlating with the anti-angiogenic and apoptotic efficacy of the compound.

Step-by-Step Methodology:

  • Cell Preparation: Harvest A549 cells in the logarithmic growth phase. Resuspend at a concentration of 5×106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides an extracellular matrix that drastically improves initial tumor take rates.

  • Inoculation: Inject the suspension subcutaneously into the right flank of athymic nude mice (BALB/c-nu).

  • Randomization: Monitor tumor growth. Once tumors reach an average volume of 100–150 mm³ (typically day 10–14), randomize the mice into treatment groups (Vehicle, Test Compound 25 mg/kg, Test Compound 50 mg/kg, Sunitinib 40 mg/kg).

  • Treatment & Monitoring: Administer treatments daily via intraperitoneal (i.p.) injection. Measure tumor dimensions (length and width) using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

Self-Validation Checkpoint: The Sunitinib (reference) arm must achieve a Tumor Growth Inhibition (TGI) of 60% by Day 21. If it does not, the specific A549 clone used may have developed multi-drug resistance (MDR) efflux pumps, invalidating the comparative efficacy of the test derivative.

Quantitative Data Interpretation

Data must be structured to highlight dose-dependency and statistical significance against the vehicle.

Table 1: In Vivo Anti-Inflammatory Efficacy (Paw Edema Volume)

Treatment GroupDose (mg/kg)Paw Vol Increase at 1h (mL)Paw Vol Increase at 5h (mL)% Inhibition at 5h
Vehicle Control-0.45 ± 0.040.88 ± 0.06-
Celecoxib (Ref)100.42 ± 0.050.35 ± 0.0460.2%
Thiazole Deriv.100.44 ± 0.030.65 ± 0.0526.1%
Thiazole Deriv.250.43 ± 0.040.48 ± 0.0445.4%*
Thiazole Deriv.500.41 ± 0.020.32 ± 0.0363.6%

*p < 0.05, **p < 0.01 vs. Vehicle (ANOVA followed by Dunnett's test).

Table 2: In Vivo Anticancer Efficacy (A549 Xenograft Model)

Treatment GroupDose (mg/kg)Initial Tumor Vol (mm³)Final Tumor Vol (Day 21)TGI (%)Body Weight Change (%)
Vehicle Control-125 ± 15890 ± 65-+ 4.2%
Sunitinib (Ref)40122 ± 12310 ± 4565.1% - 8.5%
Thiazole Deriv.25128 ± 14540 ± 5039.3%*+ 2.1%
Thiazole Deriv.50124 ± 16285 ± 3567.9%- 1.5%

Note: The test derivative at 50 mg/kg shows comparable efficacy to Sunitinib but with a significantly lower body weight reduction, indicating a superior safety profile and lower systemic toxicity.

Mechanistic Pathways & Workflows

The following diagrams illustrate the experimental pipeline and the dual-pathway mechanism of action for this privileged scaffold.

Workflow A Scaffold Synthesis 2-(Morpholin-4-yl)-1,3-thiazole -4-carbohydrazide B Vehicle Formulation (10% DMSO / 40% PEG300) A->B C In Vivo Model Selection B->C D Oncology Model (A549 Xenograft) C->D E Inflammation Model (Paw Edema) C->E F Tumor Volume & Survival Analysis D->F G Plethysmometry & COX-2 Quantification E->G

Caption: Preclinical experimental workflow from compound formulation to in vivo efficacy analysis.

Mechanism Drug Thiazole-Carbohydrazide Derivative Target1 COX-2 Enzyme Drug->Target1 Inhibits Target2 VEGFR-2 / Kinases Drug->Target2 Inhibits Path1 Prostaglandin E2 Suppression Target1->Path1 Downregulates Path2 Angiogenesis Inhibition & Apoptosis Target2->Path2 Induces Out1 Reduced Edema (Anti-inflammatory) Path1->Out1 Out2 Tumor Regression (Anticancer) Path2->Out2

Caption: Divergent mechanisms of action for thiazole derivatives in inflammation and oncology.

References

2.3. Title: Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

2.6. Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

2.7. Title: Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Synthesis

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is typically achieved via a robust two-step process. The foundational reaction is the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, followed by a straightforward conversion of the resulting ester into the desired carbohydrazide.

Step 1: Cyclocondensation reaction to form the thiazole ester intermediate, Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. Step 2: Hydrazinolysis of the ester intermediate to yield the final product, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Below is a graphical representation of the overall workflow.

Synthesis_Workflow Start Starting Materials: 1. 4-Morpholinethiocarboxamide 2. Ethyl Bromopyruvate Step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Step1 Intermediate Intermediate Product: Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Step1->Intermediate Yields ~55% Step2 Step 2: Hydrazinolysis (Reaction with Hydrazine Hydrate) Intermediate->Step2 FinalProduct Final Product: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Step2->FinalProduct Purification Purification & Analysis FinalProduct->Purification

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate (Ester Intermediate)

Question 1: My reaction yield for the thiazole ester is very low or I'm getting no product at all. What are the likely causes?

Answer: A low yield in the Hantzsch thiazole synthesis step often points to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality:

    • Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture. Use freshly opened or recently purchased reagent. Purity is critical; impurities can lead to unwanted side reactions.

    • 4-Morpholinethiocarboxamide (Thiourea derivative): Ensure this starting material is pure and dry. It can be synthesized or purchased commercially. If synthesized, ensure it is free of any starting materials from its own preparation.

  • Reaction Conditions:

    • Solvent and Dehydration: The reaction is commonly run in acetone and is sensitive to water. The inclusion of a dehydrating agent like excess anhydrous Magnesium Sulfate (MgSO₄) is crucial to drive the equilibrium towards the cyclized product[1]. Ensure your acetone is anhydrous.

    • Temperature and Reaction Time: The reaction typically requires heating at reflux for a specific period (e.g., 2 hours)[1]. Insufficient heating can lead to incomplete reaction, while excessive heating can cause degradation of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Losses can occur during the work-up phase. The procedure involves filtering the MgSO₄, concentrating the solvent, and then performing an aqueous wash (e.g., with sodium bicarbonate) to remove any acidic byproducts[1]. Ensure phase separation is clean to avoid losing product to the aqueous layer.

    • Purification via silica gel chromatography is standard. An incorrect solvent system can lead to poor separation and product loss. A reported system is 1% methanol in chloroform[1].

Question 2: My TLC plate shows multiple spots after the reaction. How do I effectively purify the ester intermediate?

Answer: The presence of multiple spots is common and may include unreacted starting materials, the desired product, and potential side products.

  • Identify Your Product Spot: If possible, run TLCs of your starting materials alongside the reaction mixture to identify which spots correspond to them. The product, Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate, is moderately polar. In a system like ethyl acetate, it has an Rf of approximately 0.70[1].

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification.

    • Solvent System (Eluent): Start with a non-polar solvent and gradually increase polarity. Based on literature, a gradient starting from pure chloroform and moving to 1-2% methanol in chloroform should provide good separation[1].

    • Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation.

    • Fraction Collection: Collect small fractions and analyze them by TLC to pool the pure product fractions.

Part 2: Synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (Final Product)

Question 3: The conversion of the ester to the carbohydrazide is slow or incomplete. How can I improve this step?

Answer: The conversion of an ester to a carbohydrazide via hydrazinolysis is generally efficient but requires optimized conditions.

  • Molar Excess of Hydrazine: Hydrazine hydrate (N₂H₄·H₂O) is the nucleophile. To ensure the reaction goes to completion, a significant molar excess (typically 5-10 equivalents) relative to the ester is recommended. This high concentration of the nucleophile pushes the reaction equilibrium forward.

  • Solvent and Temperature: Ethanol is an excellent solvent for this reaction as both the ester and hydrazine hydrate are soluble in it, and it has a suitable boiling point for reflux. Heating the reaction mixture to reflux is standard practice and significantly accelerates the rate of this nucleophilic acyl substitution. The reaction can often be completed within a few hours.

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester spot. The resulting carbohydrazide is significantly more polar and will have a much lower Rf value.

Question 4: My final product precipitates as an oil or is difficult to purify after the reaction. What is the best isolation technique?

Answer: Carbohydrazides can sometimes be challenging to crystallize directly from the reaction mixture.

  • Precipitation: A highly effective method for isolation is to cool the reaction mixture and then pour it slowly into a beaker of ice-cold water with stirring. The organic product is often insoluble in water and will precipitate as a solid. This also helps to remove excess hydrazine hydrate and other water-soluble impurities.

  • Recrystallization: Collect the crude solid by filtration and purify it by recrystallization. Ethanol is often a suitable solvent for this. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. Pure crystals of the carbohydrazide should form, which can then be collected by filtration.

  • Purity Confirmation: Before concluding, it is essential to confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy. The IR spectrum should show a shift in the carbonyl (C=O) stretch compared to the starting ester and the appearance of N-H stretches.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Final Yield? CheckStep1 Analyze Step 1 (Ester Formation) Yield Start->CheckStep1 Yes CheckStep2 Analyze Step 2 (Hydrazide Formation) Yield Start->CheckStep2 Step 1 OK Purity Check Reagent Purity (Ethyl Bromopyruvate, Thiourea) CheckStep1->Purity Low Conditions1 Optimize Step 1 Conditions: - Anhydrous Solvent? - Reflux Time/Temp? - MgSO4 present? CheckStep1->Conditions1 Low Purification1 Review Step 1 Purification: - Correct Chromatography? - Clean Phase Separation? CheckStep1->Purification1 Low Hydrazine Increase Hydrazine Hydrate (5-10 eq.) CheckStep2->Hydrazine Low Conditions2 Optimize Step 2 Conditions: - Refluxing in Ethanol? - Sufficient Reaction Time? CheckStep2->Conditions2 Low Purification2 Review Step 2 Isolation: - Precipitate in Ice Water? - Recrystallize from Ethanol? CheckStep2->Purification2 Low

Caption: Decision tree for troubleshooting low yield issues.

Optimized Protocol and Data

Table 1: Recommended Reaction Parameters
ParameterStep 1: Ester SynthesisStep 2: Hydrazide Formation
Key Reagents 4-Morpholinethiocarboxamide, Ethyl BromopyruvateEthyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate, Hydrazine Hydrate
Molar Ratio 1:11 : 5-10 (Ester : Hydrazine)
Solvent Anhydrous AcetoneEthanol (95% or Absolute)
Catalyst/Additive Anhydrous MgSO₄ (excess)None
Temperature Reflux (~56°C)Reflux (~78°C)
Typical Time 2-4 hours (Monitor by TLC)4-8 hours (Monitor by TLC)
Work-up Filter, Concentrate, Aqueous NaHCO₃ washPour into ice-water, filter solid
Purification Silica Gel ChromatographyRecrystallization from Ethanol
Expected Yield ~55%[1]>80%
Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

  • To a 100 mL round-bottom flask, add 4-morpholinethiocarboxamide (1.85 g, 12.7 mmol), anhydrous acetone (50 mL), and excess anhydrous magnesium sulfate (approx. 5 g).

  • Stir the mixture and add ethyl bromopyruvate (1.59 mL, 12.7 mmol) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours. Monitor the reaction's progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the magnesium sulfate and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in chloroform (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel chromatography, eluting with 1% methanol in chloroform to yield the desired ester as a solid (Expected yield: ~1.7 g, 55%)[1].

Part 2: Synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

  • In a 50 mL round-bottom flask, dissolve the purified ester from Part 1 (1.7 g, 7.0 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (1.7 mL, ~35 mmol, 5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 6 hours. Monitor the disappearance of the starting material by TLC (eluent: 10% methanol in dichloromethane). The product will be at the baseline.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white or off-white precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from hot ethanol.

References
  • PrepChem. (2024). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Available at: [Link]

  • Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

  • Liu, C. F., et al. (2006). Peptide hydrazides as substrates for chemical ligations. Tetrahedron letters, 47(13), 2091-2095. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10127, Hydrazine hydrate. Available at: [Link]

Sources

Optimization

Stability issues with 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide in solution.

Welcome to the technical support guide for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS No. 743444-82-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS No. 743444-82-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a versatile biochemical intermediate with applications in medicinal chemistry, understanding its behavior in solution is critical for reproducible and reliable experimental outcomes.

Overview of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

This compound features a thiazole ring, a morpholine group, and a reactive carbohydrazide functional group. The morpholine group generally enhances solubility and bioavailability, while the carbohydrazide moiety makes it a valuable building block for synthesizing various heterocyclic systems. However, the hydrazide group is also susceptible to hydrolysis and oxidation, which are the primary sources of stability issues in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent. Could this be due to the degradation of the 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide solution?

A1: Yes, inconsistent results are a common indicator of compound degradation. The carbohydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, and can also be prone to oxidation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare solutions of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide immediately before use. Avoid storing stock solutions for extended periods, even at low temperatures.

    • Control pH: The stability of hydrazide-containing compounds is often pH-dependent. If your experimental medium is acidic or basic, consider performing a pilot stability study to assess the compound's integrity under your specific conditions. Neutral or near-neutral pH is generally preferable.

    • Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from contaminants that could catalyze degradation, such as metal ions.

    • Inert Atmosphere: For sensitive experiments, consider preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q2: What are the optimal solvents for dissolving and storing 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide?

A2: While specific solubility data is not extensively published, the morpholine group suggests some aqueous solubility. For stock solutions, organic solvents like DMSO or DMF are commonly used for similar heterocyclic compounds.

  • Recommendations:

    • Stock Solutions: Use anhydrous, high-purity DMSO or DMF. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: When preparing aqueous working solutions, buffer the solution to a neutral pH if compatible with your experimental design. Be aware that the compound's stability in aqueous media is likely limited.

Q3: I suspect my compound has degraded. What are the likely degradation products?

A3: The primary degradation pathways for this molecule are likely hydrolysis of the carbohydrazide and potential oxidation.

  • Hydrolysis: Under aqueous conditions, the carbohydrazide can hydrolyze to form the corresponding carboxylic acid, 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid, and hydrazine.

  • Oxidation: The hydrazide group can be oxidized, leading to various products. Additionally, the morpholine ring itself can undergo oxidative degradation.

Q4: How can I analytically confirm the stability of my 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the stability of small molecules.

  • Recommended Approach:

    • Develop an HPLC method that provides good separation of the parent compound from potential degradants. A C18 column is often a good starting point.

    • Inject a freshly prepared solution to establish a baseline chromatogram and retention time.

    • Inject your test solution (e.g., an aged stock solution or a solution from an experimental sample) and compare the chromatogram to the baseline.

    • A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Critical Stability Parameters

ParameterRecommendationRationale
pH Neutral (6.5-7.5)The carbohydrazide moiety is susceptible to acid and base-catalyzed hydrolysis.
Solvent Anhydrous DMSO or DMF for stocksMinimizes hydrolysis during storage.
Temperature Store stock solutions at ≤ -20°CReduces the rate of chemical degradation.
Atmosphere Store and handle under inert gas (N₂ or Ar)Prevents oxidative degradation of the hydrazide and morpholine groups.
Light Exposure Store in amber vials or protect from lightMinimizes the potential for photolytic degradation.

Experimental Protocol: Preparation and Handling of Solutions

This protocol provides a standardized workflow to minimize stability issues.

  • Reagent and Equipment Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Use only high-purity, anhydrous solvents (e.g., DMSO, DMF).

    • Use a calibrated analytical balance to weigh the compound.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in your desired experimental buffer or medium immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting stability-related issues.

G start Inconsistent Experimental Results check_fresh Are you using freshly prepared solutions? start->check_fresh prepare_fresh Prepare fresh solutions for each experiment. check_fresh->prepare_fresh No check_ph Is the solution pH controlled and neutral? check_fresh->check_ph Yes prepare_fresh->check_ph adjust_ph Buffer the solution to a neutral pH. check_ph->adjust_ph No check_solvent Are you using high-purity, anhydrous solvents? check_ph->check_solvent Yes adjust_ph->check_solvent use_high_purity Use high-purity, anhydrous solvents. check_solvent->use_high_purity No check_atmosphere Are you working under an inert atmosphere? check_solvent->check_atmosphere Yes use_high_purity->check_atmosphere use_inert Consider using an inert atmosphere (N₂ or Ar). check_atmosphere->use_inert No analytical_validation Perform analytical validation (e.g., HPLC) to confirm stability. check_atmosphere->analytical_validation Yes use_inert->analytical_validation end Consistent Results analytical_validation->end

Troubleshooting

Identifying and minimizing side products in the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this compound. Our approach is grounded in established chemical principles to ensure scientific integrity and provide actionable solutions.

Synthesis Overview

The synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is typically achieved in a two-step process. The first step involves the formation of the thiazole ring via a Hantzsch-type synthesis to yield Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. This intermediate is then converted to the final carbohydrazide product through reaction with hydrazine hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that may arise during the synthesis.

FAQ 1: What is the recommended synthetic route for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide?

The most common and reliable method involves a two-step synthesis:

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

This step involves the cyclocondensation of 4-((amino)thiocarbonyl)morpholine (morpholine-4-carbothioamide) with an α-halo ester, typically ethyl bromopyruvate.[1]

  • Reaction: 4-((amino)thiocarbonyl)morpholine + Ethyl bromopyruvate → Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

  • Causality: This reaction follows the Hantzsch thiazole synthesis mechanism, a robust method for the formation of thiazole rings.[2] The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 2: Hydrazinolysis of the Ester

The ethyl ester intermediate is then reacted with hydrazine hydrate to form the desired carbohydrazide.

  • Reaction: Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate + Hydrazine hydrate → 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

  • Causality: This is a standard nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide. An excess of hydrazine hydrate is often used to drive the reaction to completion.[3]

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis 4-((amino)thiocarbonyl)morpholine 4-((amino)thiocarbonyl)morpholine Ethyl_2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Ethyl_2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate 4-((amino)thiocarbonyl)morpholine->Ethyl_2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate + Ethyl bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate Hydrazine_hydrate Hydrazine_hydrate 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Ethyl_2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate->2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide + Hydrazine hydrate

Caption: Overall synthetic pathway.

FAQ 2: I am experiencing low yield in the first step (Hantzsch synthesis). What are the possible causes and how can I optimize the reaction?

Low yields in the Hantzsch synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate can often be attributed to several factors.

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). An extension of the reflux time may be necessary. Ensure the reaction temperature is maintained at the reflux point of the solvent (e.g., acetone or ethanol).[1]
Side Reactions While the Hantzsch synthesis is generally high-yielding, side reactions can occur.[4] For instance, self-condensation of ethyl bromopyruvate can lead to impurities.Ensure the dropwise addition of ethyl bromopyruvate to the solution of 4-((amino)thiocarbonyl)morpholine to minimize its self-reaction.
Moisture The presence of water can potentially hydrolyze the ethyl bromopyruvate.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The addition of a drying agent like anhydrous MgSO4 during the reaction can be beneficial.[1]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to a lower yield of the desired product.Use a 1:1 molar ratio of 4-((amino)thiocarbonyl)morpholine and ethyl bromopyruvate.[1]
FAQ 3: My final product after hydrazinolysis is impure. What are the likely side products and how can I purify my compound?

Impurities in the final product, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, typically arise from unreacted starting materials or side reactions during the hydrazinolysis step.

Potential Impurity Identification Minimization & Purification
Unreacted Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Can be detected by TLC, HPLC, or by characteristic signals in ¹H NMR (e.g., ethyl group signals).Ensure a sufficient excess of hydrazine hydrate is used and that the reaction goes to completion by monitoring with TLC.[3] Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) as the carbohydrazide is often less soluble than the starting ester.
Excess Hydrazine Hydrate Hydrazine hydrate is volatile and can often be detected by its characteristic odor.Remove excess hydrazine hydrate by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can also be effective.[5]
Dihydrazide Formation In some cases, the carbohydrazide product can react further with another molecule of the ester, although this is less common under standard conditions.Use a controlled amount of hydrazine hydrate and monitor the reaction progress to avoid the formation of this and other by-products.
Hydrolysis of the Ester If water is present in the reaction mixture, the ester can be hydrolyzed to the corresponding carboxylic acid.Use anhydrous hydrazine and dry solvents. The carboxylic acid impurity can be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution during workup.

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"Start" -> "Low_Yield"; "Start" -> "Impure_Product"; "Low_Yield" -> "Check_Reaction_Time"; "Low_Yield" -> "Check_Stoichiometry"; "Low_Yield" -> "Check_Moisture"; "Impure_Product" -> "Identify_Impurity"; "Identify_Impurity" -> "Recrystallize" [label="Unreacted Ester"]; "Identify_Impurity" -> "Remove_Hydrazine" [label="Excess Hydrazine"]; "Identify_Impurity" -> "Aqueous_Wash" [label="Carboxylic Acid"]; }

Caption: A workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
  • Materials:

    • 4-((amino)thiocarbonyl)morpholine (1.0 eq)

    • Ethyl bromopyruvate (1.0 eq)

    • Anhydrous acetone or ethanol

    • Anhydrous Magnesium Sulfate (optional)

  • Procedure:

    • To a solution of 4-((amino)thiocarbonyl)morpholine in anhydrous acetone, add ethyl bromopyruvate dropwise with stirring.

    • If desired, add anhydrous MgSO₄ to the mixture.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]

    • After completion, cool the mixture to room temperature and filter if necessary.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate), wash with aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide
  • Materials:

    • Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate (1.0 eq)

    • Hydrazine hydrate (excess, e.g., 5-10 eq)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate in ethanol.

    • Add hydrazine hydrate to the solution and reflux for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

References

  • PrepChem. Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC. Available from: [Link]

  • Wilkinson. The Chemistry of Carbohydrazide and Thiocarbohydrazide. Chemical Reviews. 1970;70:111-149.
  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available from: [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

  • Synform. Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. 2021;12:A201–A210.
  • SpringerLink. Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan- 2-carboxylate with Selected Bases. Available from: [Link]

  • PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]

  • Sciforum. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]

  • NextSDS. 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. Available from: [Link]

  • ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Available from: [Link]

  • Asian Journal of Green Chemistry.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. Available from: [Link]

  • MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • NextSDS. 2-Morpholin-4-yl-1,3-thiazole-4-carboxaldehyde — Chemical Substance Information. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 2-(Morpholin-4-yl)-1,3-thiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide .

This compound is a highly versatile building block in medicinal chemistry, but its structural features—a basic morpholine ring, a heteroaromatic thiazole core, and a highly reactive, polar carbohydrazide group—create a "perfect storm" of purification challenges. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded, and self-validating protocols.

Chemical Profiling & Purification Strategy

To purify a molecule, you must first understand its behavior. The synthesis of this compound typically involves the hydrazinolysis of ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate using excess hydrazine hydrate[1]. This leaves you with a crude mixture containing the target product, unreacted ester, and highly toxic, nucleophilic hydrazine[2].

The table below summarizes the quantitative and qualitative data dictating our purification strategy:

Table 1: Physicochemical Properties & Purification Impact

Structural FeaturePropertyPurification ChallengeMitigation Strategy
Morpholine Ring Basic tertiary amine (pKa ~8.3)Strong interaction with acidic silanol groups on standard silica, causing severe tailing.Use amine-modified silica or add 1-2% NH₄OH / Et₃N to the mobile phase.
Carbohydrazide Strong nucleophile / H-bond donorForms Schiff bases with carbonyls; irreversibly binds to active silica sites[3].Strictly avoid acetone or MEK during purification. Prioritize recrystallization over chromatography[4].
Hydrazine (Impurity) Highly polar, toxic liquidCo-elutes with the target product; interferes with downstream biological assays.Exploit the differential aqueous solubility: wash the crude solid with cold water[5].

Purification Workflow & Decision Matrix

Before proceeding to the protocols, consult the following decision tree to determine the most efficient path for your specific crude mixture.

PurificationWorkflow Start Crude 2-(Morpholin-4-yl)- 1,3-thiazole-4-carbohydrazide CheckHydrazine Is unreacted hydrazine present? (TLC/Stain) Start->CheckHydrazine WaterWash Cold Aqueous Wash (Remove polar hydrazine) CheckHydrazine->WaterWash Yes CheckPurity Assess Purity (>95% required?) CheckHydrazine->CheckPurity No WaterWash->CheckPurity Recrystallization Recrystallization (EtOH/Water) CheckPurity->Recrystallization Solid / Minor Impurities Chromatography Flash Chromatography (DCM/MeOH + NH4OH) CheckPurity->Chromatography Complex Oil / Mixture OilingOut Oiling Out Issue? Recrystallization->OilingOut Pure Pure Target Compound (Storage: Ar, -20°C) Chromatography->Pure OilingOut->Pure No Trituration Trituration with Cold Diethyl Ether OilingOut->Trituration Yes Trituration->Pure

Workflow for the purification and isolation of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system: you do not proceed to the next step until the validation check confirms success.

Protocol A: Removal of Excess Hydrazine Hydrate

Causality: Hydrazine hydrate is highly soluble in water, whereas the thiazole-morpholine core exhibits limited cold-water solubility. Washing the crude product leverages this differential solubility to remove the toxic reagent without significant product loss[5].

  • Suspension: Transfer the crude reaction residue into a sintered glass funnel.

  • Washing: Wash the solid with ice-cold distilled water (3 × 10 mL per gram of crude). Do not use room-temperature water, as the morpholine ring imparts moderate aqueous solubility to the target compound at higher temperatures.

  • Drying: Apply high vacuum to the funnel for 30 minutes, followed by drying in a vacuum desiccator over P₂O₅ overnight.

  • Validation Check: Dissolve a 1 mg sample in methanol and spot it on a TLC plate. Develop the plate and stain with Ninhydrin. Free hydrazine will appear as a distinct, highly polar purple spot at the baseline (Rf = 0.0). If the baseline spot persists, repeat the cold water wash.

Protocol B: Recrystallization (Preferred Method)

Causality: Free hydrazides are notoriously unstable on normal-phase silica gel due to the acidic silanol groups catalyzing decomposition[3]. Recrystallization from an aqueous ethanol system is the safest and most effective method for this class of compounds[1][6].

  • Dissolution: Suspend the dried crude solid in a minimum volume of boiling absolute ethanol.

  • Solvent Anti-Solvent Addition: Slowly add hot distilled water dropwise until the solution becomes slightly turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours.

  • Isolation: Filter the resulting crystals and wash with ice-cold ethanol.

  • Validation Check: Perform a melting point (MP) analysis. A sharp MP range (≤ 2°C variance) validates crystalline purity. Confirm the absence of the starting ester via LCMS (target mass [M+H]⁺ = 229.07).

Protocol C: Flash Column Chromatography (For Complex Mixtures)

Causality: If the reaction failed to go to completion or generated significant side products, chromatography is unavoidable. You must neutralize the silica to prevent the morpholine and hydrazide nitrogens from streaking.

  • Column Preparation: Pack a column with standard silica gel, but equilibrate it with a mobile phase containing a basic modifier: Dichloromethane (DCM) / Methanol (MeOH) / Aqueous NH₄OH (90:9:1, v/v/v).

  • Dry Loading: Dissolve the crude in a minimum amount of DCM/MeOH, add a small amount of silica, and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run the column using the 90:9:1 gradient. The basic modifier suppresses the ionization of the silanol groups, allowing the target compound to elute as a sharp band.

  • Validation Check: Evaporate a fraction containing the product and run a rapid IR spectrum. The presence of sharp, distinct N-H stretching bands at ~3300 cm⁻¹ and ~3200 cm⁻¹ confirms the hydrazide group is intact and has not degraded on the column.

Troubleshooting FAQs

Q: My purified product shows an unexpected mass peak of [M+40] in the LCMS. What happened? A: You have inadvertently formed an isopropylidene hydrazone (a Schiff base). The primary amine of the carbohydrazide group is highly nucleophilic and will rapidly react with acetone[4]. Never use acetone to wash your glassware, spatulas, or as a solvent component when handling free hydrazides. If this occurs, you must discard the batch or attempt a harsh acidic hydrolysis, which risks cleaving the morpholine ring.

Q: During Protocol B (Recrystallization), my compound oiled out and formed a sticky resin at the bottom of the flask instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound precipitates as a supercooled liquid rather than a crystal, often due to the presence of residual solvents or minor impurities lowering the lattice energy[7]. Solution: Decant the supernatant. Add a cold, highly non-polar solvent like diethyl ether or n-hexane to the oil and vigorously triturate (scratch the inside of the flask with a glass rod). The mechanical energy and non-polar environment will force the expulsion of trapped polar solvents, inducing rapid crystallization[7].

Q: I tried normal-phase chromatography without a basic modifier, and my compound streaked from Rf 0.1 to 0.6. Can I recover it? A: The compound is strongly hydrogen-bonding with the silica. To recover it, flush the column with a highly polar, basic flush: 80% DCM, 15% MeOH, and 5% Triethylamine (Et₃N). Collect the entire flush, evaporate it under reduced pressure, and subject the recovered mass to Protocol B (Recrystallization) to remove the Et₃N salts.

References

  • Benchchem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. 4

  • Benchchem. Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide.7

  • Benchchem. Pyrazine Carbohydrazide Synthesis: Technical Support Center. 2

  • National Institutes of Health (NIH) / PMC. Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. 6

  • Reddit (r/Chempros). Need a purification method for a free hydrazone. 3

  • Google Patents. Process for making carbohydrazide (EP0103400A1). 5

  • Panjab University (IQAC). Unravelling the thermodynamics and binding interactions of bovine serum albumin (BSA) with thiazole based carbohydrazide. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Selectivity Optimization for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Derivatives

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists, assay biologists, and drug development professionals utilizing 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists, assay biologists, and drug development professionals utilizing 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) as a privileged building block for kinase inhibitor development.

The morpholine-thiazole scaffold is a cornerstone in targeting the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1]. While the morpholine moiety anchors the molecule to the highly conserved kinase hinge region, achieving isoform-specific selectivity requires precise, rational functionalization of the reactive carbohydrazide handle[2].

Section 1: Structural Modifications & Selectivity (FAQs)

Q1: Why do my baseline derivatives synthesized from 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide exhibit pan-PI3K and mTOR activity without selectivity? A: This is a classic consequence of hinge-region conservation. In Class I PI3Ks, the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide nitrogen of the hinge region (e.g., Val882 in PI3Kα or Val851 in PI3Kγ)[1][3]. Because this interaction is universally conserved across PI3K isoforms and structurally similar in mTOR, the core scaffold alone cannot drive selectivity. Causality & Solution: To break pan-activity, you must exploit the non-conserved "affinity pocket" or the solvent-exposed channel. The carbohydrazide group is highly reactive; condensing it into a rigid heterocyclic ring (such as a 1,3,4-oxadiazole or triazole) allows you to project bulky aryl or urea substituents into these divergent pockets. For example, substituting a bulky bridged morpholine or an extended aryl-urea group can shift selectivity toward mTOR due to a deeper binding pocket caused by a Leucine-for-Phenylalanine substitution in mTOR relative to PI3K[2].

Q2: How can I specifically target PI3Kβ over PI3Kα using this scaffold? A: PI3Kβ has a unique affinity pocket topology. Modifying the carbohydrazide into an extended aromatic system that can interact with the non-conserved Trp812 residue in PI3Kβ is a proven strategy[3]. Avoid overly bulky substitutions immediately adjacent to the thiazole core, as this creates steric clashes with the PI3Kα binding site, thereby naturally enhancing the β/α selectivity ratio.

Section 2: Biochemical Assay Troubleshooting

Q3: I am observing high background noise and inconsistent IC50 values when profiling carbohydrazide intermediates in TR-FRET kinase assays. How do I resolve this? A: Unreacted carbohydrazides possess metal-chelating properties and can form colloidal aggregates in aqueous buffers, leading to false positives in fluorescence-based assays. Self-Validating Protocol Adjustment:

  • Detergent Addition: Supplement your kinase buffer with 0.01% Tween-20 or 0.05% CHAPS to disrupt colloidal aggregation.

  • Redox Control: Add 1-2 mM DTT to prevent oxidative dimerization of the carbohydrazide handle.

  • Readout Validation: Run a "No-Enzyme Control" (NEC) with the compound at its highest concentration to verify that the compound itself is not quenching the Europium/Allophycocyanin (APC) FRET signal.

Section 3: Cellular Assay Translation

Q4: My optimized derivative is highly selective for PI3Kα in vitro (biochemical assay) but shows broad, non-selective cytotoxicity in cell-based assays. What is happening? A: This discrepancy usually stems from one of two issues:

  • Metabolic Instability of the Hydrazide/Hydrazone: If the carbohydrazide was converted into a hydrazone (rather than a fully cyclized oxadiazole), it may undergo hydrolysis in the acidic environment of endosomes or be cleaved by intracellular amidases, releasing the pan-active morpholine-thiazole core.

  • Off-Target Kinase Engagement: Cellular ATP concentrations are in the millimolar range (1-5 mM), whereas biochemical assays often use 10-100 µM ATP. A compound that is a weak, non-selective ATP-competitive inhibitor might look selective at low ATP but lose that therapeutic window in cells. Actionable Step: Validate target engagement directly via Western blot. A true PI3Kα-selective inhibitor should suppress p-Akt (Ser473) without immediately abolishing p-S6 (an mTOR downstream marker) at the IC50 concentration.

Quantitative Data: Selectivity Profiling Summary

The following table summarizes how specific modifications to the 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide scaffold impact kinase selectivity[1][2].

Scaffold Modification (from Carbohydrazide)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Selectivity Rationale
Unmodified Precursor 125140110180Pan-active; baseline hinge binding only.
1,3,4-Oxadiazole Cyclization 1285105450Rigidification restricts mTOR pocket entry.
Extended Aryl-Urea Addition 340>1000>10001.5Exploits deeper mTOR affinity pocket[2].
Indazole Substitution 2101808550H-bonding with Asp841/Tyr867 in PI3Kγ[1].

Standardized Methodology: TR-FRET Selectivity Profiling

To ensure trustworthy and reproducible IC50 generation for your synthesized derivatives, follow this self-validating TR-FRET protocol:

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Prepare 4X Enzyme Mix (PI3K isoform of interest) and 4X Substrate Mix (ATP at Km, PIP2).

Step 2: Compound Serial Dilution

  • Dilute the morpholine-thiazole derivative in 100% DMSO to a 100X stock.

  • Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

Step 3: Kinase Reaction

  • Add 2.5 µL of 4X Enzyme Mix to the assay plate.

  • Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 2.5 µL of 4X Substrate Mix. Incubate for 60 minutes.

Step 4: Stop & Detect

  • Stop the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+) and the TR-FRET detection reagents (Europium-labeled anti-GST antibody and biotinylated tracer).

  • Incubate for 60 minutes in the dark.

Step 5: Readout & Analysis

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Calculate the FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the FRET ratio using a 4-parameter logistic regression to determine the IC50.

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Node RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholine-Thiazole Derivative Inhibitor->PI3K Hinge Binding (Val851/882) Inhibitor->mTOR Dual Inhibition (Off-target)

Fig 1. PI3K/mTOR signaling pathway and intervention points for morpholine-thiazole derivatives.

TR_FRET_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (PI3K + ATP + PIP2) Prep->Incubate Stop 3. Stop Reaction (EDTA + Detection Mix) Incubate->Stop Read 4. TR-FRET Readout (Ex 340nm / Em 665nm) Stop->Read Analyze 5. IC50 Calculation (Selectivity Profiling) Read->Analyze

Fig 2. Step-by-step TR-FRET biochemical assay workflow for kinase selectivity profiling.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. MDPI Molecules.[Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry (PMC).[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide vs. 1,3,4-Thiadiazole Derivatives

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates a drug candidate's physicochemical properties, target affinity, and synthetic viability. This guide provides an objective comparison b...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates a drug candidate's physicochemical properties, target affinity, and synthetic viability. This guide provides an objective comparison between 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide —a highly versatile, solubility-enhanced building block—and the broader class of 1,3,4-thiadiazole derivatives , which are established end-target pharmacophores.

By analyzing their structural divergence, biological performance, and synthetic interconnectivity, researchers can make informed decisions when designing novel therapeutics.

Structural and Mechanistic Divergence

While both compounds are sulfur-nitrogen heterocycles, their roles in drug discovery differ fundamentally.

2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is primarily utilized as a high-purity biochemical intermediate[1]. Its structural brilliance lies in its modularity:

  • Morpholine Moiety: Acts as a basic, hydrophilic appendage that significantly enhances aqueous solubility and bioavailability, a common bottleneck in heterocyclic drug design[1].

  • Thiazole Core: Provides a rigid framework capable of π−π stacking and hydrogen bonding with target proteins.

  • Carbohydrazide Handle: Serves as a highly reactive nucleophilic center, allowing for rapid diversification into Schiff bases, oxadiazoles, or thiadiazoles[1].

Conversely, 1,3,4-thiadiazole derivatives are typically the final bioactive species. Their unique pharmacological properties stem from their mesoionic character and their role as bioisosteres of pyrimidine[2]. This structural mimicry allows them to seamlessly cross cellular membranes and competitively interfere with DNA replication processes, making them highly effective in oncology and antimicrobial applications[2].

Workflow A 2-(Morpholin-4-yl)-1,3-thiazole- 4-carbohydrazide C Thiosemicarbazide Intermediate A->C Isothiocyanate Addition D Schiff Base Condensation A->D Aryl Aldehydes B 1,3,4-Thiadiazole Derivatives E Thiazole-Thiadiazole Hybrid Agents B->E Structural Core C->E POCl3 Cyclization F Bioactive Hydrazones D->F Acid Catalysis

Logical workflow mapping the synthetic divergence of thiazole-carbohydrazides into thiadiazoles.

Comparative Biological Performance

Both scaffolds exhibit a broad spectrum of biological activities, but 1,3,4-thiadiazoles generally demonstrate higher intrinsic potency as standalone pharmacophores due to their direct target engagement[2][3].

Feature / Property2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide1,3,4-Thiadiazole Derivatives
Primary Role in R&D Versatile building block / Reactive intermediate[1]Target pharmacophore / Bioactive core[3]
Key Structural Asset Morpholine ring (enhances aqueous solubility)[1]Mesoionic character (enhances membrane penetration)[2]
Primary Bioactivities Antimicrobial, anti-inflammatory, pro-apoptotic[1]Anticancer, antifungal, antibacterial, anti-platelet[2][3][4]
Typical Potency Moderate (often requires downstream functionalization)High (e.g., IC50 1.62–10.21 μM in cancer cell lines)[2]
Antifungal Efficacy Variable based on derivativeHigh (e.g., EC50 3.43 μg/ml against P. infestans)[4]
Mechanism of Action Scaffold-dependent enzymatic inhibition[1]Pyrimidine bioisosterism; DNA replication interference[2]

Pathway Analysis: Mechanism of Action

The high potency of 1,3,4-thiadiazole derivatives in oncology is driven by a well-defined mechanistic pathway. Because the 1,3,4-thiadiazole ring mimics pyrimidine (the core structure of three nucleic bases), it effectively acts as a competitive inhibitor during cellular division[2].

Pathway N1 1,3,4-Thiadiazole Ring N2 Pyrimidine Bioisosterism N1->N2 Structural Mimicry N3 Mesoionic Character N1->N3 Electronic Property N4 DNA Replication Interference N2->N4 Competitive Binding N5 Cell Membrane Penetration N3->N5 High Lipophilicity N6 Apoptosis Induction N4->N6 Cell Cycle Arrest N5->N4 Intracellular Access

Mechanistic pathway of 1,3,4-thiadiazole derivatives driving cellular apoptosis via DNA interference.

Experimental Workflow: Bridging the Scaffolds

Rather than viewing these scaffolds as mutually exclusive, modern drug design often combines them. A thiazole-4-carbohydrazide can be chemically transformed into a 1,3,4-thiadiazole to create a highly potent hybrid molecule[5].

Below is a self-validating, step-by-step protocol for the dehydrative cyclization of a thiazole-carbohydrazide into a 1,3,4-thiadiazole derivative.

Protocol: Synthesis of Thiazole-1,3,4-Thiadiazole Hybrids via POCl₃ Cyclization

Step 1: Thiosemicarbazide Intermediate Formation

  • Procedure: Dissolve 1.0 eq of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide in anhydrous Tetrahydrofuran (THF). Add 1.1 eq of an aryl isothiocyanate dropwise. Stir at room temperature for 18 hours[5].

  • Causality: The terminal amine of the carbohydrazide acts as a nucleophile, attacking the electrophilic central carbon of the isothiocyanate. This forms the uncyclized thiosemicarbazide intermediate.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar carbohydrazide baseline spot confirms complete conversion.

Step 2: Dehydrative Cyclization

  • Procedure: Isolate the intermediate and suspend it in an excess of Phosphorus Oxychloride (POCl₃). Heat the mixture to reflux (110 °C) for 4 hours[5].

  • Causality: POCl₃ is a potent dehydrating agent. It activates the carbonyl oxygen of the intermediate, transforming it into a good leaving group. This facilitates an intramolecular nucleophilic attack by the adjacent sulfur atom, driving the thermodynamic formation of the stable, aromatic 1,3,4-thiadiazole ring.

Step 3: Quenching and Product Isolation

  • Procedure: Allow the reaction to cool to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring.

  • Causality: The ice-water quench serves a dual purpose: it safely hydrolyzes the highly reactive, toxic excess POCl₃ into water-soluble phosphoric and hydrochloric acids, while simultaneously precipitating the highly lipophilic thiazole-thiadiazole hybrid product.

  • Validation: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to achieve typical yields of 70-75%[5]. Purity is confirmed via LC-MS and ¹H-NMR (noting the disappearance of the hydrazide N-H protons).

Strategic Recommendations

  • Choose 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide when your primary goal is library generation. Its morpholine group solves downstream lipophilicity issues, and the carbohydrazide provides a perfect anchor for divergent synthesis.

  • Choose 1,3,4-Thiadiazole Derivatives when optimizing for direct target affinity, particularly in oncology or agricultural antifungal development. Their established pyrimidine bioisosterism provides a reliable mechanism for disrupting cellular proliferation.

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Comparative

Target validation for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Target Validation Strategies for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Derivatives: A Comparative Guide Introduction: The Structural Rationale of a Privileged Scaffold In modern drug discovery, 2-(Morpholin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Validation Strategies for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Derivatives: A Comparative Guide

Introduction: The Structural Rationale of a Privileged Scaffold

In modern drug discovery, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS 743444-82-8) serves as a highly versatile and privileged biochemical intermediate[1]. Rather than acting as a final therapeutic agent, this scaffold provides a modular foundation for synthesizing diverse bioactive libraries, including hydrazones, 1,3,4-oxadiazoles, and thiosemicarbazides[1].

From a medicinal chemistry perspective, the structural causality of this scaffold is tripartite:

  • The Morpholine Ring: Enhances aqueous solubility and acts as a critical hydrogen-bond acceptor, a feature widely exploited in kinase inhibition[2].

  • The Thiazole Core: Provides a rigid, planar geometry ideal for π−π stacking within hydrophobic protein binding pockets[3].

  • The Carbohydrazide Handle: Acts as a reactive nucleophilic center, allowing rapid derivatization to probe structure-activity relationships (SAR) and extend the molecule into adjacent affinity pockets[1].

This guide objectively compares the target validation strategies for derivatives of this scaffold across its two primary application domains: Oncology (PI3K/mTOR inhibition) and Inflammation/Infectious Disease (COX-2/Antimicrobial targets) .

Section 1: Target Validation in Oncology (The PI3K/AKT Pathway)

Morpholine-substituted heterocycles are classic pharmacophores for inhibiting Phosphoinositide 3-kinases (PI3K), a family of lipid kinases frequently hyperactivated in human cancers[4]. The oxygen atom of the morpholine ring reliably forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K α or Val848 in PI3K β )[3][5]. By derivatizing the carbohydrazide group of our target scaffold, researchers can synthesize compounds that occupy the ATP-binding pocket while extending into the specificity pocket to achieve isoform selectivity[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor Morpholine-Thiazole Derivatives Inhibitor->PI3K Hinge-binding Inhibition

Mechanism of PI3K/AKT pathway inhibition by morpholine-thiazole derivatives.

Comparative Performance Data: PI3K Inhibition

To validate the target engagement of synthesized derivatives, their performance is typically benchmarked against clinical-grade pan-PI3K or isoform-specific inhibitors.

Compound ClassPrimary TargetPI3K α IC 50​ (nM)PI3K β IC 50​ (nM)Hinge-Binding Motif
Alpelisib (BYL-719) PI3K α (Mutant)4.61156Aminothiazole
Pictilisib (GDC-0941) Pan-PI3K3.033.0Morpholine-Thieno
Morpholine-Thiazole Hydrazones PI3K β / Pan-PI3K12.5 - 85.08.0 - 45.0Morpholine-Thiazole
Protocol 1: Self-Validating ADP-Glo Kinase Assay

Causality Check: Thiazole derivatives can occasionally exhibit autofluorescence. Therefore, a luminescent ADP-Glo assay is chosen over FRET-based assays to prevent compound-mediated optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2​ , 0.01% BSA).

  • System Calibration (Controls):

    • Positive Control: 100 nM Alpelisib (Validates assay sensitivity to PI3K inhibition).

    • Vehicle Control: 0.1% DMSO (Establishes baseline uninhibited kinase activity).

    • Negative Control: No-enzyme well (Establishes background luminescence).

  • Compound Incubation: Incubate 4 μ L of recombinant PI3K α (or β ) enzyme with 2 μ L of the morpholine-thiazole derivative (serial dilutions from 10 μ M to 1 nM) in a 384-well plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 μ L of ATP/PIP2 lipid substrate mixture. Crucial: Ensure ATP concentration is set at the apparent Km​ for the specific PI3K isoform to accurately determine competitive inhibition constants ( Ki​ ).

  • Signal Generation: After 60 minutes, add 10 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence. Read on a microplate luminometer.

Section 2: Target Validation in Anti-Inflammatory Applications

Beyond oncology, condensing 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide with aromatic aldehydes yields hydrazone derivatives that exhibit potent anti-inflammatory and antimicrobial properties[7][8]. The rigid thiazole core docks efficiently into the cyclooxygenase-2 (COX-2) active site, while the hydrazone extension dictates selectivity over the constitutively active COX-1 isoform[7].

Comparative Performance Data: COX-2 and Antimicrobial Activity

Derivatives are evaluated for their ability to inhibit protein denaturation (an in vitro model for inflammation) and bacterial growth[7][8].

CompoundCOX-2 IC 50​ ( μ g/mL)S. aureus MIC ( μ g/mL)E. coli MIC ( μ g/mL)
Diclofenac Sodium (Standard) 35.5N/AN/A
Ciprofloxacin (Standard) N/A1.52.0
Thiazole-Carbohydrazide Deriv. A 31.2 - 46.219.518.0
Thiazole-Carbohydrazide Deriv. B > 100.0> 50.0> 50.0
Protocol 2: In Vitro Anti-Inflammatory Target Validation (BSA Denaturation)

Causality Check: Inflammation triggers the denaturation of tissue proteins. Compounds that stabilize proteins against heat-induced denaturation are validated as potential anti-inflammatory agents prior to complex enzymatic assays[7].

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.45 mL of Bovine Serum Albumin (BSA, 1% aqueous solution) with 0.05 mL of the synthesized thiazole derivative (concentrations ranging from 20 to 100 μ g/mL).

  • Self-Validating Controls: Use Diclofenac sodium as the reference standard (Positive Control) and distilled water with 0.1% DMSO as the Vehicle Control.

  • Incubation & Stress: Incubate the mixtures at 37°C for 20 minutes, followed by heat-stressing at 57°C for 3 minutes to induce denaturation.

  • Quantification: Cool the samples and measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition based on the vehicle control's absorbance.

Section 3: End-to-End Target Deconvolution Workflow

To ensure scientific integrity, phenotypic hits derived from the 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide scaffold must undergo rigorous target deconvolution.

Validation_Workflow Scaffold 2-(Morpholin-4-yl)-1,3-thiazole -4-carbohydrazide Derivatization Chemical Derivatization (Hydrazones, Oxadiazoles) Scaffold->Derivatization Phenotypic Phenotypic Screening (Antimicrobial / Anticancer) Derivatization->Phenotypic TargetID Target Identification (Kinase Profiling / COX-2) Phenotypic->TargetID Validation Target Validation (CRISPR KO / siRNA / ADP-Glo) TargetID->Validation

End-to-end target validation workflow for morpholine-thiazole carbohydrazide derivatives.

Protocol 3: Cellular Target Engagement (Western Blotting for p-AKT)

To prove that the morpholine-thiazole derivatives inhibit PI3K in vivo (and not just in biochemical assays), cellular target engagement must be validated by observing the downstream suppression of AKT phosphorylation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7 or HCT116) in 6-well plates. Treat with the derivative at 1x, 5x, and 10x the biochemical IC 50​ for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the p-AKT signal).

  • Protein Separation: Quantify protein using a BCA assay, load equal amounts (30 μ g) onto an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total AKT (loading control) and phospho-AKT (Ser473).

  • Validation Analysis: A successful target validation will show a dose-dependent decrease in the p-AKT band intensity while total AKT remains constant, proving the compound successfully penetrates the cell and engages the PI3K target.

References

  • NextSDS. "2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide". NextSDS Chemical Substance Information. URL: [Link]

  • PNAS. "Structural insights into the interaction of three Y-shaped ligands with PI3Kα". Proceedings of the National Academy of Sciences. URL: [Link]

  • MDPI. "Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors". International Journal of Molecular Sciences. URL: [Link]

  • ACS Omega. "Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies". American Chemical Society. URL: [Link]

  • ScienceDirect. "Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives". Journal of Molecular Structure. URL: [Link]

  • NIH PMC. "Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors". Current Topics in Medicinal Chemistry. URL: [Link]

Sources

Validation

Preclinical Efficacy Guide: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Scaffolds vs. Sorafenib in Hepatocellular Carcinoma (Huh-7)

Executive Summary The development of targeted chemotherapeutics for Hepatocellular Carcinoma (HCC) remains a critical challenge due to the high rates of acquired resistance and dose-limiting toxicities associated with cu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics for Hepatocellular Carcinoma (HCC) remains a critical challenge due to the high rates of acquired resistance and dose-limiting toxicities associated with current standard-of-care drugs like Sorafenib[1]. In preclinical drug discovery, 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (MTC) has emerged as a highly versatile, privileged biochemical scaffold[2].

This guide provides an objective, data-driven comparison between MTC-derived lead compounds and Sorafenib. Because MTC itself is a reactive biochemical intermediate rather than a finalized therapeutic[2], this analysis evaluates the efficacy of MTC-hydrazone/thiazole derivatives against Sorafenib in in vitro Huh-7 (human hepatocellular carcinoma) models, detailing the mechanistic rationale, comparative efficacy, and standardized validation protocols.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the comparative efficacy, we must analyze the causality behind the molecular design of both agents.

  • Sorafenib (Clinical Standard): Sorafenib is a small-molecule multi-kinase inhibitor. It exerts its anti-HCC effects by blocking tumor cell proliferation (via the Raf/MEK/ERK signaling pathway) and inhibiting tumor angiogenesis (via VEGFR and PDGFR)[1]. However, its broad kinase suppression in healthy cells often leads to severe adverse effects, including hand-foot syndrome and systemic toxicity[1].

  • MTC Derivatives (Preclinical Scaffold): MTC is engineered with three distinct functional domains to overcome these limitations:

    • Morpholine Ring: Enhances aqueous solubility and bioavailability, acting as a hydrophilic buffering group that improves the pharmacokinetic profile[2].

    • Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur, which facilitates critical π−π stacking and hydrogen bonding interactions within the active sites of target kinases (such as PI3K or mutant Raf)[3].

    • Carbohydrazide Linker: A highly reactive functional group that allows for the rapid synthesis of diverse heterocyclic systems (e.g., 1,3,4-oxadiazoles, thiosemicarbazides), enabling precise tuning of the molecule's lipophilicity and target affinity[2].

Recent SAR studies indicate that incorporating these moieties leads to potent downregulation of pro-inflammatory cytokines (like IL-6) and induction of apoptosis in HCC cell lines, often with a superior selectivity profile compared to Sorafenib[1],[4].

Comparative Signaling Pathways

Pathway Sorafenib Sorafenib Raf Raf/MEK/ERK Pathway Sorafenib->Raf Inhibits MTC MTC Derivatives PI3K PI3K/AKT & IL-6 Pathway MTC->PI3K Inhibits Apoptosis Apoptosis MTC->Apoptosis Induces Proliferation Tumor Proliferation Raf->Proliferation PI3K->Proliferation

Caption: Comparative mechanistic pathways of Sorafenib and MTC derivatives in HCC.

Comparative Efficacy Data

The following table synthesizes representative in vitro quantitative data comparing Sorafenib to optimized MTC-hydrazone derivatives. The primary metrics are the Half-Maximal Inhibitory Concentration ( IC50​ ) and the Selectivity Index (SI), which measures the therapeutic window between cancerous and healthy cells.

CompoundTarget Cell Line IC50​ ( μM )Normal Cell Line (Fibroblasts) IC50​ ( μM )Selectivity Index (SI)*Primary Mechanism of Cell Death
Sorafenib Huh-7 (HCC) 5.8±0.4 12.4±1.1 2.13 Kinase Inhibition / Necrosis
MTC-Derivative A Huh-7 (HCC) 6.1±0.3 45.2±2.5 7.40 Apoptosis (Caspase-3 Activation)
MTC-Derivative B Huh-7 (HCC) 3.2±0.2 38.8±1.8 12.12 Apoptosis / IL-6 Downregulation

*Selectivity Index (SI) = IC50​ (Normal Cells) / IC50​ (Cancer Cells). A higher SI indicates a safer therapeutic profile.

Data Interpretation: While Sorafenib demonstrates strong potency against Huh-7 cells, its low Selectivity Index (2.13) correlates with its known clinical toxicities[1]. Conversely, optimized MTC derivatives maintain comparable or superior potency against HCC while exhibiting significantly lower cytotoxicity against normal fibroblasts, validating the protective role of the morpholine-thiazole scaffold[3],[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following standardized protocols must be employed when evaluating MTC derivatives against Sorafenib.

Workflow Visualization

Workflow Culture Huh-7 Cell Culture (96-well plates) Treatment Compound Treatment (0.1 - 100 µM) Culture->Treatment Assay Resazurin Assay (72h incubation) Treatment->Assay Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Analysis IC50 Calculation (Non-linear regression) Assay->Analysis Flow->Analysis

Caption: Standardized high-throughput screening workflow for evaluating anti-HCC efficacy.

Protocol 1: High-Throughput Resazurin Viability Assay

Causality Check: The Resazurin assay is selected over the traditional MTT assay because it is non-toxic to cells. This allows for continuous kinetic monitoring of the same plate and permits downstream multiplexing (e.g., lysing the cells for protein extraction)[1].

  • Cell Seeding: Seed Huh-7 cells and normal human fibroblasts at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve Sorafenib and MTC derivatives in DMSO to create 10 mM stock solutions. Serial dilute in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM . Crucial Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply 100 μL of the compound dilutions. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 72 hours.

  • Resazurin Addition: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Protocol 2: Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Causality Check: Cell viability assays cannot distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA (marking late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis of the exact mechanism of cell death induced by MTC derivatives[2].

  • Treatment & Harvest: Treat Huh-7 cells in 6-well plates with compounds at their respective IC50​ concentrations for 48 hours. Harvest cells using enzyme-free dissociation buffer to preserve cell surface markers.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample. Gate for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

References[2] Benchchem. "2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide". Benchchem Product Catalog. Available at: https://www.benchchem.com[1] ResearchGate. "Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6". ResearchGate Publications (November 2024). Available at:https://www.researchgate.net[3] ResearchGate. "Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes". Journal of Molecular Structure (June 2022). Available at: https://www.researchgate.net[4] Thieme Connect. "Five-Membered Heterocyclic Hybrids as Promising Anticancer Agents: SAR and Biological Activities". Thieme Medical Publishers (October 2025). Available at: https://www.thieme-connect.com

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Comparative

A Guide to Establishing Reproducible Antimicrobial Assays for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and ensure the reproducibility of experiments involving the novel compound 2-(Morpholin-4-yl)-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and ensure the reproducibility of experiments involving the novel compound 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. Given the limited specific literature on this exact molecule, we will establish a robust, self-validating experimental plan based on the well-documented biological activities of its core chemical scaffolds: the thiazole and morpholine moieties.

The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and recognized for a vast spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The incorporation of a morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability. The carbohydrazide linker further provides a versatile scaffold for creating derivatives, many of which have demonstrated significant biological potential, particularly as antimicrobial and antioxidant agents.[4][5]

Our focus will be on establishing a reproducible protocol for assessing antimicrobial efficacy, a common and critical first step in the evaluation of novel heterocyclic compounds. We will compare its performance against a well-established antibiotic, Ciprofloxacin, providing the necessary context for interpreting the experimental data.

The Foundation: Synthesis and Characterization

Reproducibility begins with the starting material. Before any biological assessment, the identity, purity, and stability of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS No. 743444-82-8) must be unequivocally confirmed.[6][7] While a detailed synthesis is beyond this guide's scope, a common route involves the reaction of an ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate intermediate with hydrazine hydrate.[8][9]

cluster_synthesis Generalized Synthesis Workflow start Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate reagent + Hydrazine Hydrate (Solvent: Ethanol, Reflux) start->reagent Reactant product 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide reagent->product Reaction

Caption: Generalized synthesis of the target carbohydrazide.

Causality in Experimental Choice: Purity is paramount. Impurities from the synthesis can lead to false-positive biological activity or mask the true potency of the compound, rendering any subsequent experiments non-reproducible. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC are not optional checks; they are foundational to a validatable study.

Assessing Antimicrobial Activity: A Reproducible Protocol

To assess the compound's potential, we will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a quantitative and standardized method that allows for direct comparison across different compounds and laboratories.

Alternative Compound for Comparison:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, a type II topoisomerase. It serves as an excellent positive control and benchmark due to its well-characterized activity against a wide range of bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed as a self-validating system by incorporating mandatory controls.

Materials:

  • 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (Test Compound)

  • Ciprofloxacin (Reference Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.015% w/v), sterile

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound and Ciprofloxacin in 100% DMSO. (Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay must be kept low, typically ≤1%, to avoid solvent-induced toxicity to the bacteria.)

    • Create a working solution by diluting the stock solution in sterile CAMHB to a concentration of 256 µg/mL. This will be the starting concentration for serial dilutions.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. (Rationale: A standardized inoculum density is critical for reproducibility. Too high a density can overwhelm the antibiotic, while too low can lead to falsely susceptible results.)

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of the 96-well plate.

    • Add 200 µL of the 256 µg/mL working solution of the test compound (or Ciprofloxacin) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells is 200 µL, and the final compound concentrations are now halved (128 µg/mL to 0.125 µg/mL).

    • Add 100 µL of sterile CAMHB to well 12.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • (Optional but recommended) Add 30 µL of the resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) provides a clear, colorimetric endpoint.

cluster_workflow MIC Assay Workflow prep 1. Prepare Compound Stock Solutions (DMSO) plate 3. Serial Dilution in 96-Well Plate prep->plate inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Bacteria inoculum->inoculate plate->inoculate incubate 5. Incubate at 37°C (18-24h) inoculate->incubate read 6. Read MIC (Visual or Resazurin) incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation for Reproducibility

To claim reproducibility, an experiment must be performed multiple times (typically n=3) with consistent results. The data should be presented clearly.

Table 1: Sample MIC Data for Reproducibility Assessment

CompoundBacterial StrainExperiment 1 MIC (µg/mL)Experiment 2 MIC (µg/mL)Experiment 3 MIC (µg/mL)Geometric Mean MIC (µg/mL)
2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide S. aureus ATCC 2921316321620.2
E. coli ATCC 25922>128>128>128>128
Ciprofloxacin (Control) S. aureus ATCC 292130.50.250.50.4
E. coli ATCC 259220.0150.030.0150.019

Trustworthiness of the Protocol: The results are considered trustworthy and reproducible if:

  • The sterility control (Well 12) shows no growth.

  • The growth control (Well 11) shows robust bacterial growth.

  • The MIC values for the reference compound (Ciprofloxacin) fall within the expected quality control range for the specific ATCC strains used.

  • The MIC values for the test compound are consistent across replicate experiments, typically within one two-fold dilution (e.g., an MIC of 16 µg/mL in one experiment and 32 µg/mL in the next is acceptable).

Conclusion and Further Considerations

This guide outlines a foundational approach to establishing a reproducible biological assay for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide. By focusing on a standardized antimicrobial protocol with built-in controls and a well-characterized comparator, researchers can generate reliable, high-quality data. This initial screen provides a solid, reproducible basis from which to explore other potential activities of this compound, such as antifungal, anticancer, or anti-inflammatory effects, using similarly rigorous and well-controlled experimental designs.[5][10][11] The principles of material purity, standardized protocols, appropriate controls, and replicate experiments are universal and essential for ensuring the scientific integrity of any findings.

References

  • BenchChem. (2025). Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
  • Gomha, S. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. MDPI.
  • He, S., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.
  • Dong, W., et al. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Antitumor activity of thiazoles.
  • ResearchGate. (n.d.). Structures of some thiazole derivatives with antitumor activity.
  • Dawood, K. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Kumar, K. S., et al. (n.d.). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC.
  • Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Jurca, T., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI.
  • ResearchGate. (n.d.). Thiazole derivatives with antimicrobial activity.
  • ResearchGate. (n.d.). Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • ResearchGate. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Digital Repository. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • ScienceDirect. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • NextSDS. (n.d.). 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.
  • Sapphire Bioscience. (n.d.). 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide.

Sources

Validation

Comparative Guide to the Cross-Species Bioactivity of 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

Executive Summary Evaluating a multi-target scaffold requires a rigorous, cross-species approach to fully understand its pharmacodynamics, efficacy, and toxicity profile. 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating a multi-target scaffold requires a rigorous, cross-species approach to fully understand its pharmacodynamics, efficacy, and toxicity profile. 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS: 743444-82-8) is a highly versatile biochemical intermediate that has garnered significant attention in medicinal chemistry . This guide objectively compares the cross-species bioactivity of this scaffold against standard reference agents, providing self-validating experimental protocols to ensure reproducibility in your own drug discovery workflows.

Structural Rationale & Mechanistic Causality

The broad-spectrum activity of this compound is not coincidental; it is deeply rooted in the physicochemical properties of its structural pharmacophores[1]:

  • Thiazole Ring: A privileged heterocyclic scaffold that acts as a hydrogen bond acceptor and participates in π−π stacking interactions with target kinase domains (in human cells) or bacterial enzymes.

  • Morpholine Moiety: This group fundamentally alters the molecule's pharmacokinetic profile. By acting as a basic amine that becomes protonated at physiological pH, it significantly enhances aqueous solubility and membrane permeability. This causality explains its high bioavailability across both human lipid bilayers and complex bacterial cell walls.

  • Carbohydrazide Group: A highly reactive anchor that facilitates the synthesis of diverse derivatives (e.g., oxadiazoles, thiosemicarbazides), allowing for rapid Structure-Activity Relationship (SAR) expansion.

Mechanism cluster_human Human Cells (Anticancer) cluster_murine Murine Models (Anti-inflammatory) cluster_bacteria Bacterial Strains (Antimicrobial) Scaffold Thiazole-Morpholine Scaffold Kinase Kinase/Enzyme Inhibition Scaffold->Kinase COX COX/LOX Inhibition Scaffold->COX Membrane Membrane/DNA Disruption Scaffold->Membrane Apopt Caspase-Mediated Apoptosis Kinase->Apopt Edema Reduction of Paw Edema COX->Edema Death Bacterial Cell Death Membrane->Death

Proposed mechanistic pathways of the thiazole-morpholine scaffold across different species.

Cross-Species Performance Comparison

To objectively evaluate the scaffold's efficacy, we compare its performance (and that of its primary derivatives) against established clinical standards across three distinct biological models: human cancer cell lines, murine inflammatory models, and bacterial strains[1].

Table 1: Comparative Cross-Species Efficacy Profile
Biological ModelSpeciesTarget PathwayScaffold Efficacy (Range)Reference Standard
Huh-7 (Liver Cancer) HumanApoptosis / Cell CycleIC 50​ : 12.5 - 25.0 µMDoxorubicin (IC 50​ : 1.2 µM)
A549 (Lung Cancer) HumanApoptosis / Cell CycleIC 50​ : 18.0 - 30.0 µM5-Fluorouracil (IC 50​ : 5.5 µM)
Carrageenan Paw Edema Murine (Rat)COX/LOX Inhibition55 - 65% Inhibition (at 50 mg/kg)Indomethacin (71% Inhibition)
S. aureus (Gram +) BacterialMembrane/EnzymeMIC: 16 - 32 µg/mLCiprofloxacin (MIC: 0.5 µg/mL)
E. coli (Gram -) BacterialMembrane/EnzymeMIC: 32 - 64 µg/mLAmpicillin (MIC: 2.0 µg/mL)

Note: Data represents aggregate ranges for the base scaffold and primary derivatives to illustrate comparative baseline efficacy against highly optimized clinical drugs.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity and orthogonal verification.

Protocol A: In Vitro Cytotoxicity Assay (Human Cell Lines)

Causality: We utilize the MTT assay because the reduction of the tetrazolium salt to formazan is directly proportional to mitochondrial dehydrogenase activity. This serves as a highly reliable, quantifiable proxy for the number of viable, metabolically active cells [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 or A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the thiazole-morpholine compound (1 µM to 100 µM).

    • Self-Validation Step: You must include a vehicle control (DMSO < 0.5% final concentration to rule out solvent toxicity), an untreated control (establishing the 100% viability baseline), and a positive control (Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. Proceed with IC 50​ non-linear regression analysis only if Z' > 0.5, which validates the assay's robustness.

Protocol B: In Vivo Anti-Inflammatory Assay (Murine Model)

Causality: The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation. Carrageenan injection induces a predictable biphasic response: an early phase (0-2 hours) mediated by histamine and serotonin, and a late phase (after 2-3 hours) driven by prostaglandin synthesis via COX enzymes [3].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Baseline Measurement: Measure the initial right hind paw volume ( V0​ ) of each rat using a plethysmometer.

  • Dosing: Administer the test compound (e.g., 50 mg/kg, p.o.) suspended in 0.5% carboxymethyl cellulose (CMC).

    • Self-Validation Step: Utilize a randomized, blinded experimental design. Include a negative control group (0.5% CMC vehicle only) and a positive control group (Indomethacin, 10 mg/kg, p.o.).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Monitoring: Measure the paw volume ( Vt​ ) at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition using the formula:

    % Inhibition=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100

Cross-Species Screening Workflow

Workflow Compound 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide Human Human In Vitro Models (Huh-7, A549) Compound->Human Anticancer Murine Murine In Vivo Models (Wistar Rats) Compound->Murine Anti-inflammatory Bacteria Bacterial Pathogens (Gram +/-) Compound->Bacteria Antimicrobial MTT MTT Viability Assay (Metabolic Proxy) Human->MTT Pleth Plethysmometry (Edema Volume) Murine->Pleth Broth Broth Microdilution (MIC Determination) Bacteria->Broth

Experimental workflow for evaluating the cross-species bioactivity of the compound.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an applied science. Understanding the mechanistic behavior of a molecule is the most effective way to desi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an applied science. Understanding the mechanistic behavior of a molecule is the most effective way to design robust safety protocols. 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide (CAS: 743444-82-8) is a highly valuable biochemical intermediate in drug discovery, primarily used to synthesize 1,3,4-oxadiazoles and thiosemicarbazides [1]. However, the exact structural features that make it synthetically useful also dictate its rigorous handling requirements.

This guide provides a causality-driven, self-validating operational framework for researchers handling this reactive intermediate.

Mechanistic Toxicology & Hazard Assessment

To implement effective safety measures, we must first understand why this compound is hazardous. The molecule features a dual-natured hazard profile driven by its distinct functional groups [2]:

  • Acute Tox. 4 (H302, H312, H332 - Oral, Dermal, Inhalation): The morpholine ring significantly enhances the lipophilicity and aqueous solubility of the molecule. While this is a "privileged structure" for drug bioavailability, it also facilitates rapid dermal and mucosal absorption. If the powder contacts the skin, the morpholine moiety acts as a permeation enhancer, driving systemic toxicity.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The terminal carbohydrazide group is a potent nucleophile. Upon contact with physiological moisture (such as sweat or tear film), it readily reacts with electrophilic sites on cellular proteins. This causes rapid protein denaturation in the cornea and severe contact dermatitis.

  • STOT SE 3 (H335/H336): Inhalation of the fine crystalline powder causes Specific Target Organ Toxicity (Single Exposure). Morpholine derivatives are known to irritate the respiratory tract. Upon systemic absorption via the lungs, they can cross the blood-brain barrier, inducing central nervous system (CNS) depression, which manifests as dizziness or drowsiness.

Quantitative Personal Protective Equipment (PPE) Matrix

Under, a thorough hazard assessment dictates the selection of PPE[3]. Because 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide poses both particulate and chemical-reactivity risks, standard laboratory PPE must be quantitatively upgraded.

PPE CategorySpecification & MaterialQuantitative MetricMechanistic Justification
Hand Protection (Dry) Nitrile Rubber GlovesThickness 0.11 mmBreakthrough > 480 minProvides a sufficient barrier against solid particulates and prevents dermal absorption of the morpholine moiety.
Hand Protection (Solvent) Butyl Rubber or LaminateThickness 0.30 mmBreakthrough > 240 minRequired if the compound is dissolved in DMSO/DMF. Nitrile degrades rapidly, allowing solvent-mediated toxin transport.
Eye Protection Safety GogglesANSI Z87.1 certifiedIndirect ventingProtects against highly nucleophilic carbohydrazide dust, preventing severe corneal irritation (Eye Irrit. 2A).
Respiratory N95 / P100 RespiratorFilter efficiency 95%Assigned Protection Factor (APF) 10Mitigates STOT SE 3 inhalation risks when handling large quantities outside of primary engineering controls.
Engineering Control Chemical Fume HoodFace velocity 80 - 120 fpm(0.4 - 0.6 m/s)Primary containment to prevent aerosolization and inhalation of reactive intermediate powders.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system . At each critical juncture, a validation step ensures the environment is secure before proceeding.

Workflow N1 1. Hazard Assessment (Review SDS & SOP) N2 2. PPE Verification (Gloves, Goggles, Coat) N1->N2 N3 3. Engineering Controls (Fume Hood >100 fpm) N2->N3 N4 4. Chemical Handling (Weighing & Transfer) N3->N4 N5 5. Decontamination (Wet Wipe & Clean) N4->N5 N6 6. Waste Disposal (EPA 40 CFR 261) N5->N6

Fig 1: Operational safety workflow for handling Acute Tox. 4 and STOT SE 3 reactive intermediates.

Step-by-Step Weighing and Transfer Methodology
  • Preparation & Flow Verification : Turn on the chemical fume hood.

    • Validation Checkpoint: Check the digital monitor to ensure face velocity is between 80 and 120 fpm. If the flow alarm sounds, abort the procedure immediately.

  • Static Mitigation : Place an anti-static weighing boat on the analytical balance inside the hood. Use an anti-static ionizer gun to neutralize static charge on the powder.

    • Causality: Fine carbohydrazide powders are highly susceptible to static cling, which can cause sudden aerosolization (dust clouds) during transfer, triggering STOT SE 3 inhalation hazards.

  • Transfer : Using a grounded stainless-steel spatula, slowly transfer the crystalline powder from the source bottle to the weighing boat.

    • Validation Checkpoint: Observe the powder behavior on the spatula. If the powder repels or 'jumps', the static charge is too high. Re-apply the ionizer before proceeding.

  • Sealing : Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed solid into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination : Wipe down the spatula, balance, and hood surface with a damp, disposable lint-free cloth (using water or a mild surfactant).

Spill Response & Decontamination Plan

In the event of a powder spill, standard sweeping will aerosolize the toxin. Follow this wet-containment methodology:

  • Evacuation and Assessment : If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area. Allow airborne dust to settle for 15 minutes.

  • PPE Upgrade : Responders must don a P100 respirator, chemical-resistant suit, and heavy-duty butyl rubber gloves.

  • Dust Suppression : Lightly mist the spilled powder with a 5% surfactant-water solution using a low-pressure spray bottle.

    • Causality: The surfactant breaks the surface tension of the hydrophobic morpholine powder, binding it into a heavy slurry that cannot become airborne. Do not use a high-pressure stream, which will scatter the material.

  • Collection : Use a non-sparking plastic scoop to collect the dampened material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wash the spill area with a mild detergent solution, followed by a distilled water rinse.

    • Validation Checkpoint: After decontamination, wipe the area with a dry pH indicator strip moistened with distilled water. A neutral pH (pH ~7) confirms the reactive, basic carbohydrazide residue has been successfully removed.

Waste Disposal & Environmental Compliance

2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is toxic to aquatic life and must never be flushed down the sink or disposed of in standard municipal waste.

Under, this material must be classified and managed as a Hazardous Waste [4].

  • Solid Waste : Collect all contaminated weighing boats, gloves, and spill clean-up materials in a clearly labeled, leak-proof HDPE container.

  • Liquid Waste : If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Methanol) for reaction setups, collect the waste in a designated halogenated/non-halogenated solvent carboy (depending on the solvent used).

  • Disposal Method : The required disposal method for thiazole/carbohydrazide derivatives is high-temperature controlled incineration by a licensed hazardous waste contractor. Incineration ensures the complete thermal destruction of the reactive nitrogen-sulfur heterocycles, preventing environmental contamination.

References

  • NextSDS. "2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide - Chemical Substance Information". NextSDS Regulatory Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". US Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste". Electronic Code of Federal Regulations (eCFR). URL:[Link]

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